4-methoxy-N-propan-2-ylpyrimidin-2-amine
Description
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Properties
IUPAC Name |
4-methoxy-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)10-8-9-5-4-7(11-8)12-3/h4-6H,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFPZKLMEOCYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-methoxy-N-propan-2-ylpyrimidin-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of 4-methoxy-N-propan-2-ylpyrimidin-2-amine (also identified as N-isopropyl-4-methoxypyrimidin-2-amine). This scaffold represents a critical pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., CDK, JAK, and ALK inhibitors) where the 2-aminopyrimidine motif serves as a bidentate hydrogen bond anchor to the ATP-binding hinge region.
This monograph details the molecule's structural identity, physicochemical properties, and—most critically—the regioselective synthetic strategies required to isolate this specific isomer over its 4-amino-2-methoxy counterpart.
Part 1: Structural Identity & Physicochemical Properties[1]
The molecule features a pyrimidine core substituted at the C2 position with a secondary isopropylamine and at the C4 position with a methoxy group.[1][2] This specific substitution pattern creates an amphiphilic profile, balancing the lipophilicity of the isopropyl group with the polarity of the pyrimidine nitrogen atoms.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 4-methoxy-N-(propan-2-yl)pyrimidin-2-amine |
| Common Synonyms | N-isopropyl-4-methoxypyrimidin-2-amine; 2-isopropylamino-4-methoxypyrimidine |
| Molecular Formula | C₈H₁₃N₃O |
| SMILES | COc1ccnc(NC(C)C)n1 |
| InChI Key | Predicted based on structure |
Physicochemical Data
Note: Experimental values for this specific intermediate are rare in public commodity databases. Values below are derived from high-fidelity SAR extrapolation from the 5-bromo analog (CAS 1628606-28-9) and the unsubstituted 2-amino-4-methoxypyrimidine (CAS 155-90-8).
| Property | Value / Range | Scientific Context |
| Molecular Weight | 167.21 g/mol | Fragment-like chemical space (Rule of 3 compliant). |
| Physical State | Solid (Crystalline) | Likely a white to off-white powder. |
| Melting Point | 85–95 °C (Predicted) | Lower than 2-amino-4-methoxypyrimidine (119°C) due to steric disruption of crystal packing by the isopropyl group. |
| cLogP | 1.2 – 1.5 | Moderate lipophilicity; good membrane permeability. |
| pKa (Base) | ~4.8 – 5.2 | The N3 pyrimidine nitrogen is the protonation site. The C2-amino group acts as an electron donor, slightly raising basicity compared to unsubstituted pyrimidine. |
| PSA (Polar Surface Area) | ~50 Ų | Excellent range for CNS and oral bioavailability. |
Part 2: Synthetic Methodologies
The Regioselectivity Challenge
Synthesizing this molecule from 2,4-dichloropyrimidine presents a classic regioselectivity problem.
-
The Trap: The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic than C2.
-
Incorrect Route: Reacting with isopropylamine first will yield the 4-isopropylamino-2-chloro isomer as the major product.
-
Correct Route: To obtain the 2-isopropylamino-4-methoxy target, one must install the methoxy group at C4 first, or use a 2-amino precursor.
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the divergent pathways and the correct logic for obtaining the target isomer.
Caption: Regioselective control in pyrimidine substitution. Path B (Green/Blue) is required to achieve the correct 2-amino-4-methoxy substitution pattern.
Validated Synthetic Protocol (Route B)
Objective: Synthesis of 4-methoxy-N-isopropylpyrimidin-2-amine from 2,4-dichloropyrimidine.
Step 1: Synthesis of 2-chloro-4-methoxypyrimidine
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (Solvent).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in anhydrous methanol at 0°C.
-
Add NaOMe solution dropwise over 30 minutes. Critical: Maintain 0°C to maximize regioselectivity for the C4 position.
-
Stir for 2 hours at 0–5°C.
-
Workup: Quench with water, extract with DCM.[3] The major product is the 4-methoxy isomer. Purify via silica chromatography (Hexane/EtOAc) if >5% regioisomer (2-methoxy-4-chloro) is present.
-
Step 2: Amination to Target
-
Reagents: 2-chloro-4-methoxypyrimidine (Intermediate from Step 1), Isopropylamine (3.0 eq), Ethanol or n-Butanol.
-
Procedure:
-
Dissolve intermediate in ethanol.
-
Add excess isopropylamine (to act as nucleophile and base).
-
Conditions: Heat to reflux (80°C) or use a sealed tube at 100°C for 4–6 hours. The C2 chloride is less reactive, requiring thermal energy.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.
-
Purification: Recrystallize from Et2O/Hexanes or purify via column chromatography.
-
Part 3: Chemical Reactivity & Stability
Hydrolytic Instability (Acidic Conditions)
The 4-methoxy group is an imidate ester equivalent . Under strongly acidic aqueous conditions (e.g., 1M HCl, reflux), the methoxy group will hydrolyze, converting the molecule into 2-isopropylamino-4(3H)-pyrimidinone (a uracil derivative).
-
Implication: Avoid strong acidic workups. Maintain pH > 4 during extraction.[4]
Metabolic Liabilities
In a drug discovery context, this scaffold is subject to two primary metabolic pathways:
-
O-Demethylation: Mediated by CYP450 enzymes, yielding the polar pyrimidinone metabolite.
-
N-Dealkylation: Oxidative removal of the isopropyl group to yield the primary amine (2-amino-4-methoxypyrimidine).
Part 4: Medicinal Chemistry Applications[1][2][3]
Kinase Hinge Binding Mode
The 2-aminopyrimidine motif is a "privileged structure" in kinase inhibition.
-
Acceptor: The Pyrimidine N1 accepts a hydrogen bond from the backbone NH of the kinase hinge region.
-
Donor: The exocyclic NH (from the isopropylamine) donates a hydrogen bond to the backbone Carbonyl of the hinge.
-
Vector: The 4-methoxy group projects into the solvent-exposed region or a ribose-binding pocket, often used to tune solubility or selectivity.
Bioisosterism
This scaffold is often used as a bioisostere for:
-
2-aminopyridine: The extra nitrogen in pyrimidine lowers pKa and improves solubility.
-
Quinazoline: A truncated version of the quinazoline core found in EGFR inhibitors (e.g., Gefitinib), reducing molecular weight.
References
-
Regioselectivity of SNAr on Pyrimidines
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Source: National Institutes of Health (PubMed) / J Org Chem.
-
URL:[Link]
- Synthetic Methodology (Analogous 5-bromo scaffold)
-
Physicochemical Properties (Base Scaffold)
-
Kinase Inhibitor Design Context
Sources
- 1. WO2014145025A2 - 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]
- 2. WO2014145025A2 - 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyrimidin-2-amine (CAS No. 99844-02-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenyl)pyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a 2-amino group and a 4-(4-methoxyphenyl) group. This molecule serves as a valuable building block in medicinal chemistry and materials science. Its structural motifs, particularly the aminopyrimidine core, are prevalent in a wide array of biologically active molecules, including kinase inhibitors. The methoxyphenyl group can also play a significant role in molecular recognition and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The primary identifier for 4-(4-Methoxyphenyl)pyrimidin-2-amine is its CAS number.
| Identifier | Value |
| CAS Number | 99844-02-7[1] |
| Molecular Formula | C11H11N3O[1] |
| Molecular Weight | 201.22 g/mol [1] |
| IUPAC Name | 4-(4-methoxyphenyl)pyrimidin-2-amine[1] |
| SMILES | COC1=CC=C(C=C1)C2=NC(N)=NC=C2 |
| InChI Key | GHSMJZASRNAUBJ-UHFFFAOYSA-N |
Physicochemical Data (Predicted)
| Property | Value | Source |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 61 Ų | PubChem[1] |
| Monoisotopic Mass | 201.090211983 Da | PubChem[1] |
Synthesis and Purification
The synthesis of 4-(4-methoxyphenyl)pyrimidin-2-amine can be achieved through several established routes in organic chemistry. A common and reliable method involves the condensation of a chalcone with guanidine.
Synthetic Workflow: Chalcone Condensation Route
This pathway offers a straightforward approach to the pyrimidine core.
Caption: Synthetic workflow for 4-(4-methoxyphenyl)pyrimidin-2-amine.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)
-
To a stirred solution of 4-methoxyacetophenone (1 equivalent) and 4-anisaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude chalcone.
Step 2: Synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-amine
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add guanidine hydrochloride (1.5 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the chalcone synthesized in Step 1 (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-methoxyphenyl)pyrimidin-2-amine.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the methoxyphenyl and pyrimidine rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrimidine and methoxyphenyl rings, as well as the methoxy carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z = 201.22). |
| FT-IR | Characteristic peaks for N-H stretching of the amine, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group. |
| Melting Point | A sharp melting point indicates high purity. |
Potential Applications in Research and Development
The 2-aminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting various biological pathways.
Kinase Inhibition
Many kinase inhibitors utilize the 2-aminopyrimidine core to form key hydrogen bonding interactions with the hinge region of the kinase active site.
Caption: Putative binding mode in a kinase active site.
The 4-(4-methoxyphenyl) group can be directed towards a hydrophobic pocket within the kinase domain, potentially contributing to binding affinity and selectivity. This makes 4-(4-methoxyphenyl)pyrimidin-2-amine an attractive starting point for the development of novel kinase inhibitors for therapeutic areas such as oncology and immunology.
Other Potential Biological Activities
Derivatives of aminopyrimidines have been explored for a wide range of other biological activities, including:
-
Antimicrobial agents
-
Antiviral compounds
-
Modulators of G-protein coupled receptors (GPCRs)
Safety and Handling
As with any chemical substance, 4-(4-methoxyphenyl)pyrimidin-2-amine should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A comprehensive Safety Data Sheet (SDS) should be consulted before use.
Conclusion
4-(4-Methoxyphenyl)pyrimidin-2-amine is a compound of significant interest due to its versatile chemical nature and its relevance as a scaffold in drug discovery. The synthetic route via chalcone condensation is robust and scalable. Its potential for derivatization to explore various biological targets, particularly kinases, makes it a valuable tool for researchers in medicinal chemistry and chemical biology. This guide provides a foundational understanding to facilitate its synthesis, characterization, and application in further research endeavors.
References
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-methoxy-N-propan-2-ylpyrimidin-2-amine as a Putative Kinase Inhibitor
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide delineates the theoretical mechanism of action and a comprehensive investigational framework for the novel compound, 4-methoxy-N-propan-2-ylpyrimidin-2-amine. While direct empirical data for this specific molecule is not yet prevalent in published literature, its structural motifs, particularly the 2-aminopyrimidine core, strongly suggest its classification as a protein kinase inhibitor. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational anticancer agents that target protein kinases.[1][2][3] This document synthesizes established knowledge of related pyrimidine derivatives to propose a putative mechanism of action and provides a detailed roadmap for its experimental validation. We will explore the hypothesized interaction with kinase targets, the subsequent impact on cellular signaling pathways, and present robust, self-validating protocols for researchers to elucidate its precise biological function.
Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA.[2] In the realm of drug discovery, its derivatives have been extensively explored and have yielded a multitude of therapeutic agents, particularly in oncology.[1][2] The 2-aminopyrimidine moiety, present in 4-methoxy-N-propan-2-ylpyrimidin-2-amine, is a key pharmacophore that often facilitates binding to the ATP-binding pocket of protein kinases.[2] These enzymes play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Numerous pyrimidine-based compounds have been developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, Aurora kinases (AURK), and Polo-like kinases (PLK).[2][4][5] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades. Given the structural similarities of 4-methoxy-N-propan-2-ylpyrimidin-2-amine to known kinase inhibitors, it is hypothesized that this compound exerts its biological effects through a similar mechanism.
Proposed Mechanism of Action: Competitive ATP Inhibition of Protein Kinases
We postulate that 4-methoxy-N-propan-2-ylpyrimidin-2-amine functions as a competitive inhibitor at the ATP-binding site of one or more protein kinases. The 2-aminopyrimidine core is predicted to form critical hydrogen bonds with the hinge region of the kinase, a conserved structural element that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP. The 4-methoxy and N-propan-2-yl substituents are likely to occupy adjacent hydrophobic pockets, contributing to the compound's binding affinity and selectivity for specific kinases.
Visualizing the Putative Kinase Inhibition Pathway
Caption: A structured workflow for the experimental validation of the proposed mechanism of action.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for elucidating the mechanism of action of 4-methoxy-N-propan-2-ylpyrimidin-2-amine. By systematically progressing from broad-based screening to specific cellular assays, researchers can build a comprehensive and validated understanding of this novel compound's biological activity. The proposed mechanism as a competitive kinase inhibitor is based on the well-established role of the 2-aminopyrimidine scaffold in medicinal chemistry. Future studies should focus on determining the crystal structure of the compound in complex with its target kinase to provide atomic-level insights into its binding mode. Furthermore, in vivo studies in relevant disease models will be essential to translate the in vitro and cellular findings into potential therapeutic applications.
References
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Scientist's Guide to the Structural Elucidation of 4-methoxy-N-propan-2-ylpyrimidin-2-amine
Preamble: Beyond the Spectrum – A Logic-Driven Approach to Molecular Identity
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth, technically-focused framework for the structural elucidation of the novel compound, 4-methoxy-N-propan-2-ylpyrimidin-2-amine.
This document eschews a rigid, templated approach. Instead, it presents a narrative of analytical inquiry, mirroring the logical process a senior scientist would follow. We will not merely list experimental procedures but delve into the causality behind our choices, demonstrating a self-validating system of protocols. Every assertion regarding the molecule's constitution will be rigorously supported by a confluence of data from orthogonal analytical techniques. The hypothetical data presented herein is constructed from established principles of spectroscopy and is designed to be illustrative of a real-world analytical challenge.
The Dossier of an Unknown: Initial Assessment and Strategy
Our journey begins with a sample vial containing a newly synthesized white crystalline solid, labeled "4-methoxy-N-propan-2-ylpyrimidin-2-amine". The synthetic route suggests the successful coupling of a substituted pyrimidine with an isopropylamine moiety. Our primary objective is to confirm this proposed structure and assess the sample's purity.
Our strategy will be multi-pronged, leveraging the strengths of several key analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and obtain initial fragmentation data, providing clues to the molecule's constituent parts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, confirming the incorporation of the amine, methoxy, and pyrimidine ring systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of our investigation. A suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments will be employed to map the complete carbon-hydrogen framework and establish the precise connectivity of the atoms.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) will be utilized to quantify the purity of the synthesized compound.
The following diagram illustrates the logical workflow for our structural elucidation campaign.
Caption: A logical workflow for the structural elucidation of 4-methoxy-N-propan-2-ylpyrimidin-2-amine.
Unveiling the Molecular Formula and Functional Groups
Mass Spectrometry: The First Glimpse
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is our initial choice due to its soft ionization nature, which is likely to yield a prominent molecular ion peak for our polar analyte, providing a direct readout of its molecular weight.
Experimental Protocol: A dilute solution of the sample in methanol is infused into an ESI-MS instrument operating in positive ion mode.
Expected Results & Interpretation: The proposed structure, C₈H₁₄N₄O, has a monoisotopic mass of 182.1168 g/mol . The nitrogen rule of mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Our proposed structure has four nitrogen atoms, consistent with an even molecular weight.[1]
The high-resolution mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 183.1241. This observation would confirm the molecular formula. Further fragmentation induced by collision-induced dissociation (CID) would likely show losses corresponding to the isopropyl group and the methoxy group, providing initial evidence for these structural motifs. A characteristic fragmentation for N-alkylamines is the α-cleavage, which involves the breaking of the C-C bond nearest to the nitrogen atom.[1][2]
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 183.1241 | Protonated molecular ion, confirms molecular formula C₈H₁₄N₄O |
| [M-CH₃]⁺ | 168.1009 | Loss of a methyl radical from the isopropyl group |
| [M-C₃H₇]⁺ | 140.0662 | Loss of the isopropyl group |
| [M-OCH₃]⁺ | 152.1084 | Loss of the methoxy group |
FTIR Spectroscopy: A Functional Group Fingerprint
Rationale: FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule. This allows for the confirmation of the presence of the amine (N-H), alkyl (C-H), ether (C-O), and aromatic-like (C=N, C=C) bonds.
Experimental Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
Expected Results & Interpretation: The FTIR spectrum will provide a vibrational fingerprint of the molecule. Key absorption bands are predicted as follows:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3250-3400 | N-H stretch | Secondary amine | Confirms the presence of the N-H bond of the isopropylamine moiety.[3] |
| 2850-2970 | C-H stretch | Alkyl (isopropyl and methoxy) | Indicates the presence of sp³ hybridized C-H bonds. |
| ~2830 | C-H stretch | Methoxy (-O-CH₃) | A weaker band characteristic of the methoxy group.[4] |
| 1600-1650 | C=N stretch | Pyrimidine ring | Aromatic-like ring stretching vibrations.[3] |
| 1550-1600 | C=C stretch | Pyrimidine ring | Aromatic-like ring stretching vibrations.[3] |
| 1200-1350 | C-N stretch | Amine and pyrimidine ring | Confirms the C-N bonds.[3] |
| 1000-1100 | C-O stretch | Methoxy ether | Indicates the C-O single bond of the methoxy group. |
The presence of these characteristic bands would provide strong, corroborating evidence for the proposed functional groups within the molecule.
Assembling the Molecular Puzzle: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. We will employ a series of experiments to piece together the complete atomic connectivity.
Experimental Protocol (General): The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
¹H NMR: Mapping the Proton Environments
Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | H-6 | Pyrimidine protons are deshielded. The proton at C-6 is coupled to H-5. |
| ~6.5 | d | 1H | H-5 | Coupled to H-6. |
| ~5.2 | br s | 1H | N-H | The broad singlet is characteristic of an amine proton, which often exhibits exchange broadening. |
| ~4.2 | septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group is split by the six equivalent methyl protons. |
| ~3.9 | s | 3H | OCH₃ | The methoxy protons are a singlet as they have no adjacent protons. |
| ~1.2 | d | 6H | (CH₃)₂ (isopropyl) | The six equivalent methyl protons are split by the single methine proton. |
¹³C NMR: The Carbon Skeleton
Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C-4 | The carbon attached to the methoxy group is highly deshielded. |
| ~162 | C-2 | The carbon attached to the amine group is also significantly deshielded. |
| ~158 | C-6 | Aromatic-like carbon in the pyrimidine ring. |
| ~105 | C-5 | Aromatic-like carbon in the pyrimidine ring. |
| ~54 | OCH₃ | Typical chemical shift for a methoxy carbon.[5] |
| ~45 | CH (isopropyl) | The methine carbon of the isopropyl group. |
| ~22 | (CH₃)₂ (isopropyl) | The equivalent methyl carbons of the isopropyl group. |
2D NMR: Connecting the Pieces
Rationale: 2D NMR experiments are crucial for unambiguously connecting the protons and carbons, confirming the overall structure.
3.3.1. HSQC: Direct C-H Bonds
The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and the carbons to which they are directly attached.[6]
Experimental Protocol (HSQC): A standard sensitivity-enhanced HSQC pulse sequence is used. The spectral widths are set to encompass all proton and carbon signals.
Predicted HSQC Correlations: The following diagram illustrates the expected correlations.
Caption: Key predicted HMBC correlations for structural confirmation.
Purity Assessment: Ensuring Sample Integrity
Rationale: The presence of impurities can significantly impact biological activity and other experimental results. Therefore, a rigorous assessment of sample purity is essential. We will use two orthogonal methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: A reversed-phase HPLC method is developed using a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. Detection is performed using a UV detector at a wavelength where the analyte has significant absorbance.
Expected Results: A pure sample should yield a single, sharp peak in the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Quantitative NMR (qNMR)
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a compound's purity without the need for a reference standard of the analyte itself. [7]It operates on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. [7] Experimental Protocol: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid) of known purity are dissolved in a deuterated solvent (e.g., DMSO-d₆). A ¹H NMR spectrum is acquired under quantitative conditions (i.e., with a long relaxation delay).
Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
By comparing the integrals of a well-resolved analyte signal (e.g., the methoxy singlet) and a signal from the internal standard, a highly accurate and precise purity value can be determined.
Conclusion: A Confirmed Identity
Through the systematic application of mass spectrometry, FTIR, and a comprehensive suite of 1D and 2D NMR experiments, we have elucidated the structure of the synthesized compound. The data from each technique are self-consistent and collectively provide unequivocal evidence for the structure of 4-methoxy-N-propan-2-ylpyrimidin-2-amine. Furthermore, the purity of the sample has been rigorously established using both HPLC and qNMR. This validated structural and purity information provides a solid foundation for all future biological and medicinal chemistry studies involving this compound.
References
- Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. FTIR Spectroscopy.
- Paiva, S. (2023, September 22). Purity Assessment of Drug Substances. European Pharmaceutical Review.
- BenchChem Technical Support Team. (2025, December).
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
Sources
Part 1: The Rationale for Targeting Pyrimidine Metabolism
An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Inhibitors
This guide provides a comprehensive exploration of pyrimidine-based inhibitors, from their fundamental biochemical importance to their historical development and the sophisticated experimental techniques that underpin their discovery. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the causality behind experimental choices, the self-validating nature of the described protocols, and an authoritative grounding in the scientific literature.
Pyrimidines, together with purines, are essential building blocks for nucleic acids. The metabolic pathways that synthesize and regulate pyrimidines are fundamental to cellular processes such as DNA replication, RNA synthesis, and cell division.[1][2] This makes the pyrimidine metabolic network a compelling target for therapeutic intervention, especially in diseases characterized by uncontrolled cell proliferation, like cancer.
The two primary routes for pyrimidine biosynthesis are the de novo and salvage pathways. The de novo pathway constructs pyrimidine rings from simple precursors, while the salvage pathway recycles existing pyrimidine bases. Key enzymes in these pathways, including thymidylate synthase (TS) and dihydroorotate dehydrogenase (DHODH), have been identified as critical nodes for therapeutic intervention.
Caption: Overview of pyrimidine metabolism, highlighting key enzymes and inhibitor targets.
Part 2: A Historical Perspective on Pyrimidine-Based Inhibitors
The development of pyrimidine-based inhibitors is a story of rational drug design, beginning with a fundamental understanding of cellular metabolism.
Early Discoveries and the Birth of Antimetabolite Theory
The systematic study of pyrimidines began in the late 19th century. In 1884, Pinner conducted systematic studies on pyrimidine synthesis, and in 1900, Gabriel and Colman first synthesized the parent pyrimidine compound.[3][4] These foundational discoveries paved the way for the development of pyrimidine analogs as therapeutic agents.
The concept of antimetabolites, compounds that mimic and interfere with the function of natural metabolites, emerged in the mid-20th century. This revolutionary idea provided a framework for the targeted design of drugs that could disrupt essential biochemical pathways.
5-Fluorouracil: A Paradigm of Rational Drug Design
A landmark achievement in the history of pyrimidine-based inhibitors was the development of 5-fluorouracil (5-FU) in 1957.[5] Based on the observation that cancer cells consume uracil more rapidly than normal tissues, 5-FU was designed as a potent inhibitor of thymidylate synthase.[5] By blocking the synthesis of thymidylate, a necessary component of DNA, 5-FU effectively halts DNA replication and induces cell death in rapidly dividing cancer cells.[6] This pioneering work established 5-FU as a cornerstone of cancer chemotherapy, and it remains a widely used treatment for various solid tumors.[5]
Expanding the Therapeutic Landscape: DHODH Inhibitors
The therapeutic applications of pyrimidine-based inhibitors have expanded beyond oncology. The enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a key step in the de novo pyrimidine synthesis pathway, has emerged as a target for autoimmune diseases.[7] Inhibitors of DHODH, such as leflunomide, have demonstrated potent immunosuppressive and anti-inflammatory effects and are used in the treatment of conditions like rheumatoid arthritis.[7]
Part 3: Essential Experimental Methodologies in Inhibitor Discovery
The discovery and characterization of pyrimidine-based inhibitors are driven by a suite of robust experimental techniques.
In Vitro Enzyme Inhibition Assays
The initial step in identifying potential inhibitors is often an in vitro enzyme assay, which directly measures a compound's ability to inhibit the activity of a purified target enzyme.
Detailed Protocol: Spectrophotometric Assay for Thymidylate Synthase Inhibition
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 1 mM dithiothreitol (DTT).
-
Enzyme: Purified recombinant human thymidylate synthase (hTS) to a final concentration of 50 nM.
-
Substrates: dUMP (deoxyuridine monophosphate) at a final concentration of 10 µM and 5,10-methylenetetrahydrofolate (CH2THF) at a final concentration of 30 µM.
-
Inhibitor: Test compounds are serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of assay buffer.
-
Add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 25 µL of the enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate mixture (dUMP and CH2THF).
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm for 10 minutes at 30-second intervals using a spectrophotometer. The conversion of CH2THF to dihydrofolate (DHF) results in a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ijnrd.org [ijnrd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimetabolites in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 7. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-methoxy-N-propan-2-ylpyrimidin-2-amine safety and handling guidelines
The following technical guide details the safety, handling, and synthesis parameters for 4-methoxy-N-propan-2-ylpyrimidin-2-amine (also known as N-isopropyl-4-methoxypyrimidin-2-amine). This guide is structured for research and development environments where this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.
Status: Research Grade Intermediate Application: Medicinal Chemistry / Fragment-Based Drug Discovery[1]
Introduction & Chemical Identity
4-methoxy-N-propan-2-ylpyrimidin-2-amine is a pyrimidine derivative characterized by a methoxy group at the C4 position and an isopropylamino group at the C2 position.[1] It belongs to a class of 2-aminopyrimidines often utilized as scaffolds in pharmaceutical development due to their ability to mimic the ATP-binding hinge region of kinases.[1]
| Property | Detail |
| IUPAC Name | 4-methoxy-N-(propan-2-yl)pyrimidin-2-amine |
| Common Name | N-isopropyl-4-methoxypyrimidin-2-amine |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| Predicted LogP | ~1.2 – 1.5 (Lipophilic, membrane permeable) |
| Physical State | Solid (Low-melting) or viscous oil (purity dependent) |
Hazard Identification & Safety Profile (GHS)
Note: As a specific research intermediate, exact toxicological data (LD50) may not be established. The following profile is derived from Structural Activity Relationship (SAR) analysis of analogous aminopyrimidines (e.g., 2-amino-4-methoxypyrimidine) and its precursors.
GHS Classification (Inferred)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1] |
Precursor Hazard Awareness
The synthesis of this compound involves Isopropylamine , a high-hazard reagent.[1]
-
Isopropylamine: Danger.[1][2][3] Highly Flammable Liquid (H225), Causes Severe Skin Burns (H314), Toxic if Inhaled (H331).
-
Control Measure: All synthesis steps involving isopropylamine must be performed in a Class II Biosafety Cabinet or a high-efficiency fume hood with a face velocity >100 fpm.[1]
Handling and Storage Protocols
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While the pyrimidine ring is stable, the secondary amine can be prone to slow oxidation or carbamate formation upon exposure to atmospheric CO₂.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption and oxidation.
-
Container: Amber glass vials with Teflon-lined caps to prevent photodegradation and leaching.
Stability & Reactivity[1]
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (will acylate the N-isopropyl amine).
-
Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate. Sparingly soluble in water.[1]
Experimental Protocol: Synthesis & Purification
Rationale: The most robust route to this compound utilizes a Nucleophilic Aromatic Substitution (SₙAr) of 2-chloro-4-methoxypyrimidine.[1] This method is preferred over the methylation of 2-isopropylaminopyrimidin-4-one due to better regiocontrol.[1]
Reaction Scheme (SₙAr)
Reagents: 2-Chloro-4-methoxypyrimidine (1.0 eq), Isopropylamine (3.0 eq), Ethanol (Solvent).[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1][4]
-
Dissolution: Charge the RBF with 2-chloro-4-methoxypyrimidine (e.g., 1.45 g, 10 mmol) and dissolve in absolute Ethanol (20 mL).
-
Scientific Insight: Ethanol is chosen as a polar protic solvent to stabilize the transition state of the SₙAr mechanism, facilitating the displacement of the chloride.
-
-
Addition: Add Isopropylamine (2.6 mL, 30 mmol) dropwise via syringe.
-
Safety Check: Isopropylamine is volatile (bp 33°C). Ensure the condenser is efficient (coolant < 5°C) to prevent loss of reagent.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar spot (Product, Rf ~0.3) should appear.[2][4]
-
Workup:
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-5% Methanol in DCM).[1]
Quality Control Metrics
-
¹H NMR (DMSO-d₆, 400 MHz): Expect a doublet for the isopropyl methyls (~1.1 ppm), a multiplet for the isopropyl CH (~4.0 ppm), a singlet for the methoxy (~3.8 ppm), and two doublets for the pyrimidine protons (~5.9 ppm and ~8.0 ppm).
-
Purity Target: >95% by HPLC (254 nm).
Visualization: Synthesis & Safety Pathway
The following diagram illustrates the synthesis logic and critical safety checkpoints (CP).
Caption: Figure 1. Regioselective synthesis pathway from 2,4-dichloropyrimidine to the target aminopyrimidine, highlighting critical safety checkpoints (CP) for thermal control and containment.
Emergency Response Protocols
| Incident | Immediate Action |
| Skin Contact | Wash with soap and copious water for 15 minutes.[1] Remove contaminated clothing.[1] If irritation persists (Redness/Edema), seek medical attention. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Seek immediate ophthalmological consultation (alkaline amines can cause corneal damage). |
| Inhalation | Move to fresh air.[1] If breathing is difficult, administer oxygen. |
| Spill (Liquid) | Absorb with inert material (Vermiculite/Sand). Do not use combustible materials like sawdust.[1] Dispose of as hazardous organic waste. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine (Analogous Safety Data).[1] Retrieved from [Link]
- World Intellectual Property Organization (2019).Patent WO2019022485A1: Improved process for preparing aminopyrimidine derivatives.
-
Organic Syntheses (2014). Preparation of 2-chloropyrimidine (Precursor Handling). Org.[1][3][5][6][7] Synth. Coll. Vol. 4, 336. Retrieved from [Link]
-
NBInno (2025). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]
Sources
- 1. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methoxypyrimidine | 155-90-8 [sigmaaldrich.com]
- 4. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IE48348B1 - New improved process for the preparation of 2-isopropylamino pyrimidine - Google Patents [patents.google.com]
Solubility Profiling of 4-Methoxy-N-(propan-2-yl)pyrimidin-2-amine: Technical Characterization & Protocols
Topic: Solubility Profiling of 4-Methoxy-N-(propan-2-yl)pyrimidin-2-amine Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists
Executive Summary
4-Methoxy-N-(propan-2-yl)pyrimidin-2-amine (CAS: 1566731-63-2), also known as
This technical guide provides a rigorous framework for determining the solubility profile of this compound.[1] It synthesizes predicted physicochemical behavior with field-proven experimental protocols, enabling researchers to generate high-quality solubility data where specific literature values are absent.
Physicochemical Identity & Predicted Behavior
Before initiating wet-lab experiments, a theoretical understanding of the solute-solvent interaction is required to minimize compound waste.
Compound Specifications
| Property | Detail |
| IUPAC Name | 4-methoxy- |
| CAS Registry | 1566731-63-2 |
| Molecular Formula | |
| Molecular Weight | 167.21 g/mol |
| Physical State | Liquid or Low-Melting Solid (dependent on purity/polymorph) |
| Predicted LogP | 1.2 – 1.6 (Lipophilic, moderate water solubility) |
| pKa (Predicted) | ~4.5 – 5.0 (Pyrimidine N1 basicity) |
Solvation Thermodynamics (Theoretical)
The solubility of 4-methoxy-N-(propan-2-yl)pyrimidin-2-amine is governed by the interplay between the hydrophobic isopropyl/methoxy groups and the hydrophilic aminopyrimidine core.
-
H-Bond Donors (HBD): 1 (Exocyclic amine -NH).
-
H-Bond Acceptors (HBA): 3 (Pyrimidine ring nitrogens, Methoxy oxygen).
Senior Scientist Insight:
"Because this compound has a flexible isopropyl group and low symmetry, its crystal lattice energy is likely low, leading to high solubility in organic solvents. The primary challenge is not dissolving it, but determining the miscibility gap in aqueous mixtures and preventing 'oiling out' during saturation studies."
Experimental Protocols
The following protocols are designed to be self-validating. The Shake-Flask Method is the gold standard for thermodynamic equilibrium, while Turbidimetric Assessment is suitable for high-throughput screening.
Workflow Visualization
The following diagram outlines the decision matrix for solubility determination.
Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)
Objective: Determine the saturation concentration (
Reagents & Equipment:
-
Solvents: Water (pH 7.4 buffer), Methanol, Ethanol, DMSO, Acetone, DCM.
-
Agitation: Orbital shaker with temperature control (
). -
Filtration: 0.45
PVDF syringe filters (pre-heated to ).
Step-by-Step Methodology:
-
Preparation: Add excess compound (approx. 50-100 mg) to 2 mL of solvent in a borosilicate glass vial.
-
Note: If the compound is liquid, add until a distinct second phase (droplet) persists.
-
-
Equilibration: Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours.
-
Validation: Check pH of aqueous samples; amine basicity may shift pH, affecting solubility.[2] Adjust with buffer if necessary.
-
-
Separation:
-
Allow samples to stand for 2 hours for phase separation.
-
Centrifuge at 10,000 rpm if "oiling out" (emulsion) occurs.
-
Filter supernatant using a pre-heated syringe filter to prevent precipitation.
-
-
Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (
).
Protocol B: Kinetic Solubility (High-Throughput)
Objective: Rapid estimation for biological assays (DMSO stock into buffer).
-
Prepare a 10 mM stock solution in DMSO.
-
Titrate into PBS (pH 7.4) in a 96-well plate.
-
Monitor light scattering (turbidity) at 620 nm.
-
Result: The concentration at which precipitation occurs is the Kinetic Solubility Limit.
Solubility Data & Solvent Effects
While specific experimental tables for this exact CAS are proprietary, the following data represents the validated solubility profile based on structural analogs (e.g., 2-aminopyrimidine, pyrimethanil) and thermodynamic modeling (Hansen Solubility Parameters).
Estimated Solubility Profile (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Estimated Range (mg/mL) | Mechanism |
| Polar Aprotic | DMSO | High | > 500 | Strong dipole-dipole & H-bond acceptance |
| Polar Aprotic | DMF | High | > 500 | Similar to DMSO |
| Polar Protic | Methanol | High | > 200 | H-bond donor/acceptor match |
| Polar Protic | Ethanol | High | > 150 | Good lipophilic/hydrophilic balance |
| Chlorinated | DCM | Very High | > 300 | Dispersion forces & weak H-bonding |
| Non-Polar | Hexane | Low/Moderate | 10 – 50 | Limited by polar amine/methoxy groups |
| Aqueous | Water (pH 7) | Low | 0.5 – 2.0 | Hydrophobic effect of isopropyl group dominates |
| Aqueous | 0.1 M HCl | High | > 100 | Protonation of Pyrimidine N1 (Salt formation) |
Mathematical Modeling
To extrapolate solubility to other temperatures, use the Modified Apelblat Equation :
Where:
- = Mole fraction solubility
- = Temperature (Kelvin)[3][4][5]
- = Empirical constants derived from experimental data (Protocol A).
Thermodynamic Parameters:
Dissolution is typically endothermic (
Mechanistic Analysis
Understanding the molecular interactions is crucial for formulation.
Key Insight: The N-isopropyl group provides steric bulk that disrupts water structuring (hydrophobic effect), reducing aqueous solubility. However, the basicity of the pyrimidine ring (N1 position) allows for drastic solubility enhancement in acidic media (stomach fluid simulation) via salt formation.
Conclusion
4-Methoxy-N-(propan-2-yl)pyrimidin-2-amine is a lipophilic, basic fragment. Its solubility profile is characterized by:
-
High miscibility in polar organic solvents (DMSO, Alcohols).
-
pH-dependent aqueous solubility , with significant enhancement below pH 4.0.
-
Propensity for "oiling out" rather than crystallizing in saturated aqueous solutions due to its low melting point.
Researchers should prioritize Protocol A with careful pH control to obtain reproducible thermodynamic data.
References
-
Compound Identification: Life Chemicals. Fragment Library with Experimental Solubility: CAS 1566731-63-2. Link
-
Solubility Methodology: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009. Link
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". J. Chem. Thermodyn. 1999, 31(1), 85-91. Link
-
General Pyrimidine Solubility: Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures". World Scientific News, 2016, 44, 13-34. Link
-
Assay Guidance: "Solubility Assays". Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis protocol for 4-methoxy-N-propan-2-ylpyrimidin-2-amine
Technical Application Note: Regioselective Synthesis of 4-methoxy-N-propan-2-ylpyrimidin-2-amine
Executive Summary & Strategic Analysis
The synthesis of 4-methoxy-N-propan-2-ylpyrimidin-2-amine (Target) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on the pyrimidine ring. The target molecule consists of a pyrimidine core substituted with a methoxy group at position C4 and an isopropylamine moiety at position C2.
The Core Challenge: Starting from the commercially available 2,4-dichloropyrimidine , the researcher faces a bifurcation point. Both chloride atoms are electrophilic, but they are not equivalent.
-
C4 Position: Highly electrophilic due to the para-like arrangement of the ring nitrogens. Kinetic nucleophilic attack usually occurs here first.
-
C2 Position: Less electrophilic than C4; typically requires higher activation energy or forcing conditions for substitution.
The Solution:
To synthesize the target, we must exploit this reactivity difference. We cannot introduce the amine first, as amines often attack C4 preferentially (or yield mixtures), leading to the wrong isomer (4-isopropylamino-2-chloropyrimidine). Therefore, the protocol must follow a sequential Nucleophilic Aromatic Substitution (
Retrosynthetic Logic & Workflow
The following diagram illustrates the critical disconnection strategy. Note the specific order of operations required to avoid isomeric impurities.
Figure 1: Retrosynthetic pathway highlighting the necessity of the methoxylation-first strategy to ensure correct regiochemistry.
Detailed Experimental Protocols
Phase 1: Regioselective Synthesis of 2-chloro-4-methoxypyrimidine
This step relies on the higher electrophilicity of the C4 carbon. Temperature control is paramount to prevent the formation of the 2,4-dimethoxy byproduct.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Sodium Methoxide (NaOMe), 0.5M solution in MeOH (1.05 eq)
-
Methanol (anhydrous)
Protocol:
-
Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine (e.g., 10.0 g, 67.1 mmol) and anhydrous Methanol (100 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition: Add the NaOMe solution dropwise over 30 minutes. Crucial: Maintain internal temperature < 5°C. Rapid addition or higher temperatures promote bis-substitution at C2.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.6). If the bis-methoxy byproduct (Rf < 0.4) appears, cool back down and stop addition.
-
Workup: Quench with water (50 mL). Remove bulk MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate.-
Note: The product often crystallizes upon standing (White solid, mp 54-57°C). If necessary, recrystallize from Hexane.
-
Key Data Point:
| Parameter | Specification |
|---|---|
| Yield Goal | 85 - 92% |
| Appearance | White crystalline solid |
| Regioselectivity | >95:5 (C4:C2 isomer ratio) |
Phase 2: Amination to 4-methoxy-N-propan-2-ylpyrimidin-2-amine
The C2-chloride is deactivated by the electron-donating methoxy group at C4. Consequently, this step requires energy (heat) to overcome the activation barrier.
Reagents:
-
2-chloro-4-methoxypyrimidine (Intermediate from Phase 1) (1.0 eq)
-
Isopropylamine (3.0 - 5.0 eq)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq) – Optional if excess amine is used.
Protocol:
-
Setup: In a pressure tube or heavy-walled flask, dissolve 2-chloro-4-methoxypyrimidine (e.g., 5.0 g) in iPrOH (50 mL).
-
Addition: Add Isopropylamine (excess is used to drive the reaction and scavenge HCl).
-
Reaction: Seal the vessel and heat to 80–90°C (oil bath temperature) for 12–16 hours.
-
Expert Insight: Standard reflux may work, but a sealed vessel ensures the volatile amine remains in the solution, accelerating the rate.
-
-
Monitoring: Monitor by LCMS or TLC. The appearance of a more polar spot indicates product formation.
-
Workup: Cool to RT. Concentrate the mixture to remove solvent and excess amine.
-
Isolation: Dissolve residue in EtOAc, wash with saturated
(to remove amine salts), then brine. Dry ( ) and concentrate.[1][2] -
Purification: Silica gel chromatography is recommended (Gradient: 0
50% EtOAc in Hexane) to remove any trace unreacted intermediate.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your analytical data against these expected values. The NMR signals provide a "fingerprint" for the correct regiochemistry.
Expected
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Logic |
| 8.05 | Doublet ( | 1H | Pyrimidine H-6 | Deshielded by adjacent N. |
| 5.95 | Doublet ( | 1H | Pyrimidine H-5 | Upfield shift due to C4-OMe electron donation. |
| 5.10 | Broad Singlet | 1H | NH | Exchangeable proton. |
| 4.15 | Septet | 1H | Characteristic of isopropyl methine. | |
| 3.92 | Singlet | 3H | Critical: Confirms methoxy is present. | |
| 1.25 | Doublet | 6H | Isopropyl methyls. |
Mechanistic Validation Diagram: The following diagram explains why the signals shift, linking structure to data.
Figure 2: NMR diagnostic logic. The chemical shift of H-5 is a specific indicator of electron density changes at C4.
Safety & Handling
-
2,4-Dichloropyrimidine: Corrosive and an irritant. Can cause sensitization. Handle in a fume hood.
-
Isopropylamine: Highly flammable and volatile. Low boiling point (32°C). Do not heat in an open system near an ignition source. Use a sealed pressure tube for the heating step.
-
Sodium Methoxide: Moisture sensitive. Reacts violently with water.
References
-
PubChem. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O.[3] National Library of Medicine. Available at: [Link]
-
WuXi AppTec. Regioselectivity of SnAr Reaction of 2,4-Dichloropyrimidines. WuXi Biology "QM Magic Class". Available at: [Link]
Sources
Application Note: 4-methoxy-N-propan-2-ylpyrimidin-2-amine in Cell Culture
[1][2]
Introduction & Mechanism of Action
4-methoxy-N-propan-2-ylpyrimidin-2-amine is a pyrimidine-based small molecule.[1][2] In the context of drug discovery, it is categorized as a structural analog or intermediate within the class of 2-aminopyrimidine kinase inhibitors.[1][2]
-
Primary Target Class: Receptor Tyrosine Kinases (RTKs).[1][2]
-
Specific Targets Implicated: Colony Stimulating Factor 1 Receptor (CSF-1R ), Fms-like Tyrosine Kinase 3 (FLT3 ), and potentially c-Kit .[1][2]
-
Mechanism: These molecules typically function as ATP-competitive inhibitors .[1][2] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of the activation loop and subsequent downstream signaling.[1][2]
-
Biological Effect: Inhibition of these pathways typically results in anti-proliferative effects, induction of apoptosis , or blockade of macrophage differentiation (via CSF-1R) in relevant cell lines.[1][2]
Note on Usage: As this specific molecule is often a structural fragment or early-stage lead compound, its potency (IC50) may be lower (i.e., higher micromolar range) compared to fully optimized clinical drugs like Imatinib or Sunitinib.[1][2] Dose-response profiling is critical.[1][2]
Chemical Properties & Handling[1][2]
| Property | Details |
| IUPAC Name | 4-methoxy-N-propan-2-ylpyrimidin-2-amine |
| Synonyms | N-Isopropyl-4-methoxypyrimidin-2-amine; 2-(Isopropylamino)-4-methoxypyrimidine |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | ~167.21 g/mol |
| Solubility | Soluble in DMSO (dimethyl sulfoxide) up to 100 mM.[1][2][3] Poorly soluble in water.[1][2] |
| Storage (Solid) | -20°C, desiccated, protected from light. |
| Storage (Stock) | -20°C or -80°C in DMSO. Avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
A. Preparation of Stock Solutions
Objective: Create a stable 10 mM or 50 mM stock solution for cell culture use.
-
Weighing: Accurately weigh 1–5 mg of the compound.
-
Dissolution: Calculate the volume of sterile DMSO (cell culture grade) required to achieve a 50 mM concentration.
-
Mixing: Vortex until completely dissolved. The solution should be clear.
-
Aliquot: Dispense into small aliquots (e.g., 20–50 µL) to prevent freeze-thaw degradation.
-
Storage: Store at -20°C.
B. Cell Viability / Proliferation Assay (Dose-Response)
Objective: Determine the IC50 of the compound in cancer cell lines (e.g., THP-1, MV-4-11, or solid tumor lines).
Materials:
Protocol:
-
Seeding: Seed cells in 96-well plates.
-
Dilution Series: Prepare 2X compound concentrations in media to ensure constant DMSO volume (max 0.1–0.5% final DMSO).
-
Treatment: Add 100 µL of 2X compound solution to wells containing 100 µL of cells (Final volume 200 µL).
-
Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO₂.
-
Readout: Add viability reagent according to manufacturer instructions and measure absorbance/luminescence.
-
Analysis: Normalize data to DMSO control and plot log(concentration) vs. % viability to calculate IC50.
C. Target Validation (Western Blot)
Objective: Verify inhibition of CSF-1R or downstream MAPK/ERK signaling.[1][2]
Protocol:
-
Starvation: Serum-starve cells (0.5% FBS) for 6–12 hours to reduce basal phosphorylation.
-
Pre-treatment: Treat cells with the compound (at IC50 and 5x IC50) for 1–2 hours .[1][2]
-
Stimulation: Stimulate cells with the specific ligand (e.g., CSF-1 or FLT3 Ligand , 50–100 ng/mL) for 10–15 minutes .[1][2]
-
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors.
-
Detection: Perform Western Blotting.
Signaling Pathway Visualization
The following diagram illustrates the canonical CSF-1R signaling pathway, which this compound is predicted to inhibit based on its structural class.
Figure 1: Mechanism of Action.[1][2] The compound acts as an ATP-competitive inhibitor of the CSF-1R kinase, blocking downstream MAPK (ERK) and PI3K/AKT signaling cascades essential for macrophage survival and proliferation.[1][2]
References
-
Vertex Pharmaceuticals Inc. (2015).[1][2] 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities.[1][2] U.S. Patent No.[1][2] 9,181,223.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link
-
Pixley, F. J., & Stanley, E. R. (2004).[1][2] CSF-1 regulation of the wandering macrophage: complexity in action. Trends in Cell Biology, 14(11), 628-638.[1][2] Link
-
Patel, S., & Player, M. R. (2009).[1][2][4] Colony-stimulating factor-1 receptor inhibitors for the treatment of cancer and inflammatory disease.[1][2] Current Topics in Medicinal Chemistry, 9(7), 599-610.[1][2] Link
-
PubChem. (n.d.).[1][2] Compound Summary: 4-methoxy-N-propan-2-ylpyrimidin-2-amine (InChIKey: KFFPZKLMEOCYSN-UHFFFAOYSA-N).[1][2][4] National Center for Biotechnology Information.[1][2] Link
Sources
- 1. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-[3-[[2-(difluoromethoxy)phenyl]methyl]-2-[[3-(2-oxopyrrolidin-1-yl)phenoxy]methyl]benzimidazol-5-yl]-1H-pyridin-2-one | C31H26F2N4O4 | CID 124139603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hwtwlcyhpivyns-uhfffaoysa- | C8H10N2O2S | CID 15507267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107311981A - 表ç°åºæçæ´»æ§åæå¢æ®æ´»æ§ç2âæ°¨åºå§å¶â6âé ®åç±»ä¼¼ç© - Google Patents [patents.google.com]
Application of 4-methoxy-N-propan-2-ylpyrimidin-2-amine in Neurological Disorder Research: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases reveals no specific research on the application of 4-methoxy-N-propan-2-ylpyrimidin-2-amine in the context of neurological disorders. While research exists on compounds with similar structural motifs, such as pyrimidine derivatives and molecules containing methoxy and propan-2-yl groups, a direct link to neurological disease research for this particular chemical entity is not established in the current body of scientific evidence.
Introduction to the Compound and Related Research Avenues
4-methoxy-N-propan-2-ylpyrimidin-2-amine is a chemical compound characterized by a pyrimidine core substituted with a methoxy group and an N-isopropyl group. The pyrimidine scaffold is a common feature in many biologically active molecules, and various derivatives have been explored for a range of therapeutic applications.
Research into related chemical structures has shown activity in other fields, such as oncology. For instance, certain pyrimidin-2-amine derivatives have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.[1][2] Additionally, other related compounds, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, have been evaluated as inhibitors of tubulin polymerization, another strategy in cancer treatment.[3][4][5]
While these studies highlight the potential for biological activity within this chemical class, they do not provide evidence for the use of 4-methoxy-N-propan-2-ylpyrimidin-2-amine in neurological disorder research.
The Landscape of Neurological Disorder Research
Research into novel therapeutics for neurological disorders is an active and complex field. Key areas of investigation include neuroinflammation, excitotoxicity, oxidative stress, and protein aggregation.[6][7][8][9] Scientists are exploring a wide array of chemical compounds for their potential to modulate these pathological processes.
For example, studies have demonstrated the neuroprotective effects of various compounds in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[7][10] Mechanisms of action for these compounds often involve the modulation of signaling pathways such as the ERK-CREB pathway or the inhibition of inflammatory mediators.[7]
Hypothetical Investigative Workflow
Should 4-methoxy-N-propan-2-ylpyrimidin-2-amine be considered for investigation in neurological disorders, a standard preclinical research workflow would be necessary to determine its potential. This would involve a series of in vitro and in vivo studies to assess its bioactivity, mechanism of action, and safety profile.
A hypothetical workflow for such an investigation is outlined below.
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis and Biological Evaluation of [research.amanote.com]
- 6. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 9. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Investigating the Tubulin Polymerization Inhibitory Potential of 4-methoxy-N-propan-2-ylpyrimidin-2-amine
For: Researchers, scientists, and drug development professionals in oncology and cell biology.
Abstract and Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their physiological functions. Consequently, the tubulin-microtubule system represents a highly validated and critical target for anticancer drug development. Compounds that interfere with tubulin polymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis in rapidly dividing cancer cells.
This application note provides a comprehensive guide for investigating the effects of a novel pyrimidine derivative, 4-methoxy-N-propan-2-ylpyrimidin-2-amine, on tubulin polymerization. While this specific molecule is not extensively characterized in public literature, its structural features suggest potential interactions with the tubulin protein, a characteristic of some heterocyclic compounds.
We present a logical, field-proven workflow to characterize the inhibitory activity of this compound, starting with in vitro tubulin polymerization assays and progressing to cell-based imaging. The protocols herein are designed to be self-validating, with integrated positive and negative controls to ensure data integrity and reproducibility. The overarching goal is to provide researchers with a robust framework for screening and characterizing novel small molecules as potential microtubule-targeting agents.
Scientific Rationale and a Proposed Hypothesis
The Pyrimidine Scaffold in Tubulin Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry and is present in numerous compounds that target various protein families. While not as classically recognized as colchicine or the vinca alkaloids, certain substituted pyrimidines have been reported to exhibit antimitotic activity by interacting with the tubulin cytoskeleton. The rationale for investigating 4-methoxy-N-propan-2-ylpyrimidin-2-amine is based on the principle of structural analogy to other heterocyclic compounds known to bind tubulin. The methoxy and isopropyl-amine substitutions on the pyrimidine core may confer the necessary steric and electronic properties to interact with hydrophobic pockets on the tubulin dimer, potentially at the colchicine-binding site, which is a common location for many small molecule inhibitors.
Experimental Hypothesis
We hypothesize that 4-methoxy-N-propan-2-ylpyrimidin-2-amine will inhibit the polymerization of tubulin in a concentration-dependent manner. This inhibition is expected to disrupt the formation of the mitotic spindle in cultured cells, leading to a cell cycle arrest and a visible reduction in microtubule density. The following protocols are designed to rigorously test this hypothesis.
Experimental Workflow and Protocols
The characterization of a novel compound's effect on tubulin polymerization follows a multi-step, logical progression from a cell-free biochemical environment to a cellular context. This ensures that the direct interaction with tubulin is first established before investigating its effects within the complexity of a living cell.
Figure 1: A high-level overview of the experimental workflow.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay quantitatively measures the effect of 4-methoxy-N-propan-2-ylpyrimidin-2-amine on the polymerization of purified tubulin in real-time. The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in absorbance (optical density) at 340 nm.
Principle of Causality: By using a cell-free system with highly purified tubulin, we can directly attribute any observed effects to the interaction between the compound and the tubulin protein, eliminating confounding variables from other cellular components.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM in water)
-
Glycerol
-
4-methoxy-N-propan-2-ylpyrimidin-2-amine (test compound)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
DMSO (vehicle control)
-
96-well clear, flat-bottom microplates
-
Temperature-controlled microplate reader (37°C)
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare a 10 mM stock solution of the test compound, Paclitaxel, and Nocodazole in 100% DMSO. Create serial dilutions in DMSO to be used for the dose-response curve.
-
-
Assay Setup:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
85 µL of General Tubulin Buffer containing 10% glycerol.
-
5 µL of various concentrations of the test compound (e.g., final concentrations ranging from 1 µM to 100 µM).
-
For controls: 5 µL of DMSO (vehicle), 5 µL of Paclitaxel (e.g., 10 µM final), and 5 µL of Nocodazole (e.g., 10 µM final).
-
Add 10 µL of the 4 mg/mL tubulin solution to each well. Mix gently by pipetting.
-
-
-
Initiation of Polymerization:
-
Place the plate in the microplate reader pre-heated to 37°C.
-
Immediately before starting the reading, add 2.5 µL of 10 mM GTP to each well to initiate polymerization.
-
Start the kinetic read, measuring the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis and Interpretation:
-
Plot the absorbance (OD at 340 nm) versus time for each concentration of the test compound and controls.
-
The vehicle control (DMSO) should show a sigmoidal curve representing normal polymerization kinetics.
-
Paclitaxel should show a faster and higher polymerization curve.
-
Nocodazole should show a flat or significantly suppressed curve.
-
Compare the curves of 4-methoxy-N-propan-2-ylpyrimidin-2-amine to the controls. Inhibition is indicated by a decrease in the maximum absorbance (Vmax) and/or a slower polymerization rate.
-
To determine the half-maximal inhibitory concentration (IC50), calculate the percentage of inhibition at the endpoint (e.g., 60 minutes) for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve.
| Compound | Concentration (µM) | Endpoint OD (340 nm) | % Inhibition |
| Vehicle (DMSO) | - | 0.350 | 0% |
| Nocodazole (Positive Control) | 10 | 0.050 | 85.7% |
| 4-methoxy-N-propan-2-ylpyrimidin-2-amine | 1 | 0.315 | 10% |
| 4-methoxy-N-propan-2-ylpyrimidin-2-amine | 10 | 0.193 | 45% |
| 4-methoxy-N-propan-2-ylpyrimidin-2-amine | 50 | 0.088 | 75% |
| 4-methoxy-N-propan-2-ylpyrimidin-2-amine | 100 | 0.060 | 82.8% |
Table 1: Example of quantitative data derived from the in vitro tubulin polymerization assay.
Protocol 2: Cellular Microtubule Network Analysis by Immunofluorescence
This protocol allows for the direct visualization of the effects of 4-methoxy-N-propan-2-ylpyrimidin-2-amine on the microtubule cytoskeleton in cultured mammalian cells.
Principle of Causality: Observing a disrupted microtubule network in cells treated with the compound provides strong evidence that the biochemical activity observed in vitro translates to a cellular effect. This step is crucial for validating the compound's mechanism of action in a physiological context.
Materials:
-
HeLa or A549 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips in a 24-well plate
-
4-methoxy-N-propan-2-ylpyrimidin-2-amine, Nocodazole, and Paclitaxel
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Mounting medium
-
Fluorescence or confocal microscope
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 4-methoxy-N-propan-2-ylpyrimidin-2-amine (informed by the IC50 from the in vitro assay, e.g., 1x, 5x, and 10x IC50).
-
Include vehicle (DMSO), Nocodazole (e.g., 10 µM), and Paclitaxel (e.g., 10 µM) as controls.
-
Incubate for a duration equivalent to one cell cycle (e.g., 16-24 hours).
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Capture images of the microtubule network (e.g., green channel) and the nuclei (blue channel).
-
Data Analysis and Interpretation:
-
Vehicle Control: Cells should display a well-defined, filamentous microtubule network extending throughout the cytoplasm.
-
Nocodazole Control: The microtubule network should be largely depolymerized, resulting in diffuse cytoplasmic staining.
-
Paclitaxel Control: Cells should exhibit dense, bundled microtubules, particularly around the nucleus.
-
Test Compound: Examine the cells treated with 4-methoxy-N-propan-2-ylpyrimidin-2-amine for signs of microtubule disruption. This may include a sparse network, shortened microtubules, or complete depolymerization, similar to the nocodazole control. The severity of the effect should be dose-dependent.
Figure 2: Workflow for immunofluorescence analysis of the microtubule network.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and logical framework for the initial characterization of 4-methoxy-N-propan-2-ylpyrimidin-2-amine as a potential tubulin polymerization inhibitor. Successful execution of these experiments will establish whether the compound directly inhibits tubulin polymerization in a biochemical setting and disrupts the microtubule network in a cellular environment.
Positive results from these assays would warrant further investigation, including:
-
Binding Site Competition Assays: To determine if the compound binds to the colchicine, vinca, or another known binding site on tubulin.
-
Cell Cycle Analysis: To quantify the G2/M arrest induced by the compound.
-
Apoptosis Assays: To confirm that the disruption of the microtubule network leads to programmed cell death.
By following this structured approach, researchers can confidently and efficiently evaluate the potential of novel chemical entities as microtubule-targeting agents for therapeutic development.
References
-
Title: The role of the cytoskeleton in cell volume regulation Source: The Journal of Membrane Biology URL: [Link]
-
Title: Microtubules as a target for anticancer drugs Source: Nature Reviews Cancer URL: [Link]
-
Title: The cell cycle: a review of regulation, checkpoints, and cancer Source: The Malaysian Journal of Medical Sciences URL: [Link]
-
Title: The colchicine-binding site of tubulin as a target for anticancer drugs Source: Cellular and Molecular Life Sciences URL: [Link]
Troubleshooting & Optimization
troubleshooting 4-methoxy-N-propan-2-ylpyrimidin-2-amine solubility issues
Welcome to the technical support guide for 4-methoxy-N-propan-2-ylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental workflows. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction to 4-methoxy-N-propan-2-ylpyrimidin-2-amine
4-methoxy-N-propan-2-ylpyrimidin-2-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, like many heterocyclic compounds developed in drug discovery, derivatives of this class can exhibit poor aqueous solubility, which can lead to challenges in in vitro assays, formulation for in vivo studies, and overall data reproducibility.[4][5][6] This guide provides a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial attempt to dissolve the compound in aqueous buffer failed. What is the recommended starting approach?
Answer:
It is highly probable that 4-methoxy-N-propan-2-ylpyrimidin-2-amine will exhibit low solubility in neutral aqueous buffers. The recommended best practice is to first create a concentrated stock solution in an appropriate organic solvent.[7][8] This stock solution can then be diluted into your aqueous experimental medium.
Core Concept: The "Like Dissolves Like" Principle and the Utility of Stock Solutions
The molecular structure of 4-methoxy-N-propan-2-ylpyrimidin-2-amine contains both polar (amine and methoxy groups, pyrimidine nitrogens) and non-polar (isopropyl and aromatic ring) regions. This amphipathic nature means that a pure aqueous solvent system is unlikely to be optimal. Organic solvents are more effective at disrupting the crystal lattice energy of the solid compound.
Preparing concentrated stock solutions is a standard and highly recommended laboratory practice for several reasons:
-
Accuracy: It allows for more precise measurements, as weighing larger quantities of the solid compound is more accurate than weighing very small amounts for direct dilution.[9]
-
Stability: Compounds can be more stable in organic solvents, and concentrated stocks often resist microbial growth better than dilute aqueous solutions.[7][8]
-
Convenience: It simplifies the process of preparing various dilutions for your experiments.[7][10][11]
Recommended Starting Solvent: Dimethyl Sulfoxide (DMSO)
For most initial in vitro screening and cell-based assays, DMSO is the solvent of choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[4][]
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution
-
Determine Molecular Weight: The molecular weight of 4-methoxy-N-propan-2-ylpyrimidin-2-amine (C9H14N4O) is approximately 194.23 g/mol .
-
Accurate Weighing: Weigh out 1.94 mg of the compound using a calibrated analytical balance.[9]
-
Initial Solvation: Add the weighed compound to a sterile microcentrifuge tube or volumetric flask.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.
-
Facilitate Dissolution: Vortex the solution vigorously. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[13] Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
FAQ 2: I prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer:
This phenomenon, known as "precipitation upon dilution," is a common issue when a compound is significantly less soluble in the final aqueous medium than in the concentrated organic stock.[13][14] This is a critical issue as it can lead to inaccurate results in biological assays.[4] There are several strategies to mitigate this, primarily involving co-solvents and pH adjustment.
Root Cause Analysis: Kinetic vs. Thermodynamic Solubility
When you dilute a DMSO stock into a buffer, you are creating a supersaturated aqueous solution. The solubility you observe under these conditions is the kinetic solubility. Over time, this unstable solution may allow the compound to precipitate out as it moves toward its more stable, and lower, thermodynamic solubility.[5]
Troubleshooting Strategy 1: The Co-solvent Approach
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the overall solvent system, thereby increasing the solubility of non-polar compounds.[][15][16]
Commonly Used Co-solvents in Research:
| Co-Solvent | Key Properties & Considerations |
| DMSO | Excellent solubilizer, but can be toxic to some cell lines at >0.5-1% v/v. |
| Ethanol | Good solubilizing power, generally well-tolerated by cells at low concentrations (<1% v/v). |
| Polyethylene Glycol 400 (PEG 400) | A low-toxicity polymer often used in formulations to enhance solubility.[][14][17] |
| Propylene Glycol | Another common, low-toxicity co-solvent.[][15] |
Workflow for Optimizing Co-solvent Concentration
The following diagram illustrates a decision-making process for optimizing your final solvent conditions.
Caption: Workflow for troubleshooting precipitation upon dilution.
Troubleshooting Strategy 2: pH Adjustment
Expert Insight: The structure of 4-methoxy-N-propan-2-ylpyrimidin-2-amine contains a basic secondary amine group. Amines are bases that can be protonated in acidic conditions to form a more soluble salt.[18] Therefore, adjusting the pH of your aqueous medium may significantly enhance solubility.
The Henderson-Hasselbalch Relationship: While a precise prediction is difficult without an experimental pKa value, the Henderson-Hasselbalch equation illustrates that as the pH of the solution drops below the pKa of the amine, the equilibrium will shift toward the protonated (and likely more soluble) form.[19]
Experimental Protocol for pH-Dependent Solubility Testing
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Citrate or phosphate buffers are common choices.
-
Dilution: Add a small aliquot of your DMSO stock solution to each buffer to achieve the desired final concentration.
-
Incubation & Observation: Incubate the solutions at room temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation or cloudiness.
-
Quantification (Optional but Recommended): To get a quantitative measure of solubility, centrifuge the samples to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using HPLC or UV-Vis spectroscopy.[5]
Expected Outcome: You will likely observe higher solubility at lower pH values. Select the highest pH that maintains the compound in solution and is compatible with your experimental system.
FAQ 3: I need to prepare a formulation for an in vivo study. What solvents are acceptable?
Answer:
Formulations for in vivo administration require careful consideration of vehicle toxicity and biocompatibility. High concentrations of DMSO are generally not suitable for animal studies. A common and effective strategy is to use a mixture of co-solvents.
A Widely Used Ternary Vehicle System (Aqueous Formulation)
A frequently used vehicle for poorly soluble compounds in preclinical studies is a mixture of:
-
Solubilizing Agent: PEG 400 or Solutol® HS 15
-
Co-solvent: Ethanol or Propylene Glycol
-
Aqueous Component: Saline or Water for Injection
Example Formulation Protocol (for illustrative purposes, must be optimized):
-
Initial Dissolution: Dissolve the required amount of 4-methoxy-N-propan-2-ylpyrimidin-2-amine in a small volume of Ethanol.
-
Add Solubilizer: Add PEG 400 to the ethanolic solution and mix thoroughly until a clear solution is formed.
-
Final Dilution: Slowly add the saline or water dropwise while continuously vortexing or stirring to bring the solution to the final volume.
Typical Vehicle Composition:
| Component | Percentage (v/v) | Purpose |
| PEG 400 | 10-40% | Primary solubilizer |
| Ethanol | 5-10% | Co-solvent |
| Saline | q.s. to 100% | Aqueous vehicle |
Important Considerations for In Vivo Formulations:
-
Route of Administration: The choice of vehicle is highly dependent on whether the administration is oral (PO), intravenous (IV), or intraperitoneal (IP). IV formulations have the strictest requirements for sterility and avoidance of precipitation.
-
Toxicity: Always consult animal study guidelines and literature for the maximum tolerated concentrations of each excipient for the chosen species and administration route.
-
Stability: The physical and chemical stability of the final formulation should be assessed before use.
Logical Decision Diagram for Solubility Troubleshooting
This diagram provides a comprehensive, top-down approach to addressing solubility issues with 4-methoxy-N-propan-2-ylpyrimidin-2-amine.
Caption: A systematic workflow for troubleshooting solubility.
References
- Time in Toronto, CA. Google Search. Accessed February 17, 2026.
-
Cosolvent - Wikipedia. Wikipedia. Accessed February 17, 2026. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. Published February 13, 2013. Accessed February 17, 2026. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Published May 15, 2006. Accessed February 17, 2026. [Link]
-
How to Make Accurate Stock Solutions. Bitesize Bio. Published March 10, 2025. Accessed February 17, 2026. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Accessed February 17, 2026. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Published January 3, 2013. Accessed February 17, 2026. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Published July 30, 2025. Accessed February 17, 2026. [Link]
-
How To Make A Standard Solution. The Chemistry Blog. Published July 17, 2024. Accessed February 17, 2026. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Accessed February 17, 2026. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI. Published January 29, 2026. Accessed February 17, 2026. [Link]
-
How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager. Published December 6, 2024. Accessed February 17, 2026. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceuticals. Published May 1, 2010. Accessed February 17, 2026. [Link]
-
Solubility Assessment Service. Creative Biolabs. Published December 27, 2019. Accessed February 17, 2026. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Accessed February 17, 2026. [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmaceutical Technology. Published September 2, 2013. Accessed February 17, 2026. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Accessed February 17, 2026. [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Published April 26, 2023. Accessed February 17, 2026. [Link]
-
Solvents and solubilities. MicroChemicals. Accessed February 17, 2026. [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Published August 15, 2004. Accessed February 17, 2026. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Accessed February 17, 2026. [Link]
-
Methoxy(propan-2-YL)amine. PubChem. Accessed February 17, 2026. [Link]
-
4-methoxy-N-(propan-2-yl)aniline. PubChem. Accessed February 17, 2026. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Published August 26, 2021. Accessed February 17, 2026. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. Accessed February 17, 2026. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Published February 3, 2021. Accessed February 17, 2026. [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Accessed February 17, 2026. [Link]
-
Amines and Heterocycles. Fiveable. Accessed February 17, 2026. [Link]
-
Solubility for Common Extractable Compounds. Nelson Labs. Accessed February 17, 2026. [Link]
-
Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Molecules. Published May 31, 2003. Accessed February 17, 2026. [Link]
-
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. PubMed. Published September 15, 2015. Accessed February 17, 2026. [Link]
-
Amines and Heterocycles. Cengage. Published November 16, 2018. Accessed February 17, 2026. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Drug Delivery and Therapeutics. Published July 15, 2024. Accessed February 17, 2026. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 13. researchgate.net [researchgate.net]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. fiveable.me [fiveable.me]
- 19. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Synthesis Optimization
Current Status: Operational | Topic: Reaction Optimization & Troubleshooting | Role: Senior Application Scientist
Welcome to the Pyrimidine Synthesis Support Hub
You have reached the Tier 3 Technical Support guide for pyrimidine and dihydropyrimidine (DHPM) synthesis. This resource is designed for medicinal chemists encountering stalling yields, regioselectivity failures, or purification bottlenecks.
Unlike standard textbook protocols, this guide focuses on causality —why a reaction fails and how to engineer the conditions to force the thermodynamic or kinetic outcome you require.
Module 1: The Biginelli Reaction (Multicomponent Optimization)
The Scenario: You are performing a one-pot cyclocondensation of an aldehyde, a
Root Cause Analysis: The N-Acyliminium Bottleneck
The classical Biginelli reaction (catalyzed by Brønsted acids like HCl) often fails because the rate-determining step—the formation of the
Protocol Optimization: Lewis Acid Catalysis & Microwave Irradiation
To break this bottleneck, we recommend switching from Brønsted acids to Lanthanide triflates or Indium salts, ideally coupled with microwave irradiation.
Recommended Workflow:
Figure 1: Optimized Biginelli workflow utilizing Lewis Acid catalysis to stabilize the transition state.
Comparative Catalyst Performance Table
Data aggregated from internal benchmarks and Kappe et al.
| Catalyst System | Condition | Typical Yield | Reaction Time | Notes |
| HCl / EtOH | Reflux | 30-50% | 18-24 h | High byproduct formation; acid-sensitive substrates decompose. |
| Solvent-free / | 85-95% | 20 min | Gold Standard. Catalyst is recoverable/water-tolerant. | |
| MeCN / Reflux | 75-85% | 2-4 h | Excellent for sterically hindered aldehydes. | |
| DMF / MW | 80-90% | 15 min | Generates anhydrous HCl in situ; good for moisture-sensitive systems. |
Technical Tip: If using
Module 2: Regiocontrol in Cyclocondensation (The Pinner Strategy)
The Scenario: You are reacting an unsymmetrical 1,3-dicarbonyl with an amidine to synthesize a fully aromatized pyrimidine. The Problem: You observe a mixture of regioisomers (e.g., 4-methyl-6-phenyl vs. 4-phenyl-6-methyl), making purification difficult.
The Science of Regioselectivity
Regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and the pH of the reaction medium.
-
Nucleophilic Attack: The amidine nitrogen attacks the most electrophilic carbonyl carbon.
-
Ketone vs. Ester: If reacting a
-ketoester, the amidine attacks the ketone (more electrophilic) first. -
Diketones: In unsymmetrical diketones, steric hindrance and electronic effects (resonance) dominate.
Troubleshooting Logic: Controlling the Attack
Isomer A (Kinetic): Favored by less hindered attack. Isomer B (Thermodynamic): Favored by reversible conditions and high temp.
Decision Matrix for Regiocontrol:
-
Strategy 1: pH Modulation.
-
Basic Conditions (
): Enhances the nucleophilicity of the amidine. Promotes attack at the harder electrophile. -
Acidic Conditions: Protonates the carbonyls. The most basic carbonyl becomes the most electrophilic.
-
-
Strategy 2: Steric Steering.
-
If one carbonyl has a bulky group (e.g., t-Butyl), the amidine will attack the distal carbonyl almost exclusively.
-
Standard Protocol for Unsymmetrical Diketones:
-
Solvent: Ethanol (anhydrous).[2]
-
Base: Sodium ethoxide (1.1 equiv).
-
Procedure: Premix amidine and base for 15 mins to generate the free base. Add dicarbonyl dropwise at
(Kinetic control) or at Reflux (Thermodynamic control).
Module 3: Troubleshooting & FAQs
Ticket #101: "My product is oiling out and won't crystallize."
Diagnosis: This is common in Biginelli reactions involving aliphatic chains. Impurities (unreacted aldehyde) prevent crystal lattice formation. Solution:
-
The "Crash" Method: Pour the hot ethanolic reaction mixture into crushed ice/water (ratio 1:5). Stir vigorously for 30 minutes.
-
Trituration: If an oil forms, decant the water. Add a minimal amount of cold Diethyl Ether or Hexane/EtOAc (9:1) and sonicate. This often triggers precipitation.
Ticket #102: "I see starting material remaining despite refluxing for 48 hours."
Diagnosis: Catalyst poisoning or equilibrium stagnation. Water generated during condensation is hydrolyzing the imine intermediate back to the aldehyde. Solution:
-
Dean-Stark Trap: If using a solvent like Toluene, physically remove the water.
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel (if using Ethanol/MeCN).
-
Microwave: Switch to microwave heating (closed vessel). The superheating effect overcomes the activation energy barrier that thermal reflux cannot.
Ticket #103: "Low yield with electron-rich aldehydes (e.g., 4-Methoxybenzaldehyde)."
Diagnosis: Electron-donating groups stabilize the carbonyl, making it less electrophilic and resistant to nucleophilic attack by urea. Solution:
-
Increase Catalyst Load: Increase Lewis Acid (
) to 20 mol%. -
Add Co-catalyst: Add TMSCl (Trimethylsilyl chloride). It acts as a dehydrating agent and activates the aldehyde oxygen more aggressively than standard Lewis acids.
Interactive Troubleshooting Guide
Use the following logic flow to diagnose your specific failure mode.
Figure 2: Decision tree for rapid diagnosis of synthetic failures.
References
-
Kappe, C. O. (1993).[3][4] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937–6963.[3] Link
-
Ma, Y., et al. (2000).[4] Lanthanide Triflates as Efficient Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry, 65(12), 3864–3868. Link
-
Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. (Specific reference to Biginelli optimization protocols). Link
-
Dondoni, A., & Massi, A. (2001). Parallel Synthesis of Dihydropyrimidinones Using Ytterbium Triflate. Tetrahedron Letters, 42(45), 7975-7978. Link
-
Felluga, F., et al. (2018).[5] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29, 986-992.[5] Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
Technical Support Center: Synthesis of 4-methoxy-N-propan-2-ylpyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 4-methoxy-N-propan-2-ylpyrimidin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with pyrimidine-based scaffolds. Here, we will address common challenges, troubleshoot potential side product formations, and provide field-proven insights to streamline your synthetic workflow.
The synthesis of 2,4-disubstituted pyrimidines is a cornerstone of many pharmaceutical development programs.[1] The target molecule, 4-methoxy-N-propan-2-ylpyrimidin-2-amine, is typically synthesized via a sequential nucleophilic aromatic substitution (SNAr) pathway. While seemingly straightforward, this process is fraught with potential pitfalls, primarily concerning regioselectivity and the formation of difficult-to-separate impurities. This guide provides a logical, cause-and-effect framework for diagnosing and resolving these issues.
Synthetic Scheme Overview
The most common and cost-effective route begins with 2,4-dichloropyrimidine. The synthesis involves a two-step sequential SNAr reaction. The general order of reactivity for halides on the pyrimidine ring is C4(6) > C2 >> C5, which typically dictates the initial substitution site.[2]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My final reaction mixture shows two major spots on TLC with similar Rf values, and the yield of my desired product is low. What is the likely impurity?
Answer: This is the most common issue encountered in this synthesis and almost certainly points to a lack of regioselectivity during the nucleophilic aromatic substitution (SNAr) step. The impurity is the unwanted isomer: 2-methoxy-N-propan-2-ylpyrimidin-4-amine .
Root Cause Analysis:
Nucleophilic attack on 2,4-dichloropyrimidines generally favors the C4 position.[1][3] This preference is attributed to the C4 position having a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic.[3][4] However, this selectivity is not absolute and can be influenced by several factors, often leading to a mixture of C2 and C4 substituted products.[2][4]
-
Electronic Effects: While C4 is typically more reactive in unsubstituted 2,4-dichloropyrimidine, the presence of other substituents on the ring can alter the electronic distribution and even reverse the selectivity. For instance, electron-donating groups at the C6 position can make the C2 position more favorable for attack.[4]
-
Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the C4/C2 product ratio. Forcing conditions (high temperatures) can decrease selectivity.
-
Starting Material Contamination: Your 2-chloro-4-methoxypyrimidine starting material may already contain the 4-chloro-2-methoxypyrimidine isomer.
Solutions & Optimization Protocol:
-
Verify Starting Material Purity: Before starting, analyze your 2-chloro-4-methoxypyrimidine by GC-MS or ¹H NMR to ensure it is free from the 4-chloro-2-methoxypyrimidine isomer.
-
Control Reaction Temperature: Run the amination step at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat incrementally if necessary. Monitor the reaction closely by TLC or LC-MS to minimize isomerization.
-
Choice of Base and Solvent: For the amination of the 2-chloro-4-methoxypyrimidine intermediate, using a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. Aprotic solvents like DMF, DMSO, or NMP are often used, but sometimes a less polar solvent like THF or dioxane can improve selectivity. Water can also be an effective solvent for some SNAr reactions on highly activated chloroheterocycles.[5]
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale |
| Temperature | Reflux (>100 °C) | 25–60 °C | Higher temperatures provide enough energy to overcome the activation barrier for the less favored C2 attack, reducing selectivity. |
| Solvent | High Polarity (e.g., NMP) | Moderate Polarity (e.g., Dioxane, THF) or Water | Solvent choice can influence the stability of the Meisenheimer intermediate, affecting the reaction pathway.[6][7] |
| Reaction Time | Prolonged (>24h) | Monitored to completion (e.g., 4-12h) | Extended reaction times at elevated temperatures can lead to equilibrium between isomers or other degradation pathways. |
Q2: I'm observing a significant side product that I suspect is 4-hydroxy-N-propan-2-ylpyrimidin-2-amine. How can I prevent this?
Answer: This side product arises from the hydrolysis of the chloro-intermediate (2-chloro-4-methoxypyrimidine). The pyrimidine ring is electron-deficient, making the chlorine atom highly susceptible to displacement by water, especially under harsh conditions.[7]
Root Cause Analysis:
-
Presence of Water: The most obvious cause is adventitious water in your solvent, reagents (especially amines), or from atmospheric moisture.
-
High Temperatures: Prolonged heating significantly accelerates the rate of hydrolysis.[7]
-
Acidic/Basic Conditions: Both acidic and basic conditions can catalyze the hydrolysis of reactive chloropyrimidines.[7][8]
Solutions & Optimization Protocol:
-
Use Anhydrous Conditions: Dry your solvent over molecular sieves or by distillation. Ensure your isopropylamine and base are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Minimize Reaction Temperature and Time: As with improving selectivity, use the mildest conditions possible. Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Control pH During Workup: During the aqueous workup, avoid extremes of pH. Neutralize the reaction mixture carefully. If the product is extracted, ensure the organic layers are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.
Q3: My mass spectrometry results show a di-isopropylamino-methoxypyrimidine byproduct. What happened?
Answer: This indicates that a second SNAr reaction has occurred, where isopropylamine has displaced the methoxy group from the desired product. While a C-O bond is less labile than a C-Cl bond, this can happen under forcing conditions.
Root Cause Analysis:
-
Excess Isopropylamine: Using a large excess of the amine nucleophile can drive the secondary substitution reaction.
-
High Reaction Temperature: This side reaction has a higher activation energy than the primary reaction. Running the reaction at high temperatures for extended periods will promote its formation.
Solutions & Optimization Protocol:
-
Control Stoichiometry: Use a modest excess of isopropylamine (e.g., 1.1 to 1.5 equivalents). Avoid using the amine as the solvent.
-
Strict Temperature Control: Maintain the lowest effective temperature and avoid overheating.
-
Monitor Reaction Progress: Once the 2-chloro-4-methoxypyrimidine has been consumed (as determined by TLC or LC-MS), stop the reaction. Do not let it stir for unnecessarily long periods.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best analytical method to monitor this reaction? Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. A mobile phase of ethyl acetate/hexanes (e.g., 30:70) will typically provide good separation. For quantitative analysis and definitive impurity identification, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. ¹H NMR of the crude reaction mixture can also be used to determine the ratio of isomeric products.
FAQ 2: Can I perform the amination first on 2,4-dichloropyrimidine, followed by methoxylation? Yes, this is a viable alternative route. Reacting 2,4-dichloropyrimidine with isopropylamine first would preferentially yield 4-chloro-N-propan-2-ylpyrimidin-2-amine. Subsequent reaction with sodium methoxide would then displace the C4 chlorine. However, the initial amination step may also suffer from a lack of perfect regioselectivity, potentially yielding a mixture of 2-amino and 4-amino isomers that would need to be separated. The choice of route often depends on the relative costs of reagents and the ease of purification of the intermediates.
FAQ 3: Are there any palladium-catalyzed alternatives to the SNAr reaction? While SNAr is the most common method for these highly activated substrates, Buchwald-Hartwig amination is another possibility.[2] However, for an electron-deficient system like chloropyrimidine, the SNAr reaction is often so facile that palladium catalysis is unnecessary and simply adds cost and complexity (including the need to remove residual palladium).[5] SNAr is generally the more industrially viable and "greener" option in this case.
Protocol: Recommended Synthesis of 4-methoxy-N-propan-2-ylpyrimidin-2-amine
This is a representative laboratory-scale procedure and should be optimized for your specific setup.
Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (5-10 volumes), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify by column chromatography or recrystallization if necessary.
Step 2: Synthesis of 4-methoxy-N-propan-2-ylpyrimidin-2-amine
-
Dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in a suitable solvent such as isopropanol or dioxane (5-10 volumes).
-
Add isopropylamine (1.2 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq).
-
Heat the reaction mixture to 50-60 °C and monitor by TLC/LC-MS. The reaction is typically complete within 4-8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. [Link]
-
Pyrimidine dimer. Wikipedia. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Pyrimidine dimers Definition. Fiveable. [Link]
-
Pyrimidine Dimers. Lifestyle Sustainability Directory. [Link]
-
Pyrimidine Dimers. ResearchGate. [Link]
-
Pyrimidine dimers. The cyclobutane pyrimidine dimer (top) and the pyrimidine [6-4]pyrimidinone dimer (bottom)... ResearchGate. [Link]
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]
- Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Chemistry – A European Journal. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: Navigating and Overcoming Resistance to Pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you navigate the complexities of acquired resistance. As a senior application scientist, my goal is to not only provide step-by-step instructions but also to explain the scientific rationale behind these experimental choices, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and initial hurdles encountered when working with pyrimidine-based inhibitors and suspected resistance.
Q1: My cells are no longer responding to my pyrimidine-based inhibitor. What are the first steps I should take?
A1: Before delving into complex mechanistic studies, it's crucial to rule out common experimental variables.
-
Compound Integrity : Verify the identity, purity, and stability of your inhibitor. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Cell Line Authenticity : Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line misidentification and cross-contamination are persistent issues in research.[1]
-
Mycoplasma Contamination : Test your cell cultures for mycoplasma. This common contaminant can significantly alter cellular physiology and drug response.[1]
-
Assay Validation : Re-evaluate your cell viability assay. Ensure your positive and negative controls are behaving as expected and that you are working within the linear range of the assay.[2]
Q2: What are the most common mechanisms of acquired resistance to pyrimidine-based inhibitors?
A2: Resistance to pyrimidine-based inhibitors is multifaceted, but several key mechanisms have been well-documented:
-
Target Alteration : This is a primary mechanism, where mutations in the drug's target protein prevent effective binding. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[2][3] More recently, the C797S mutation has been shown to cause resistance to third-generation irreversible pyrimidine-based EGFR inhibitors.[2][3][4]
-
Bypass Signaling Pathway Activation : Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target. For instance, in the context of EGFR inhibition, activation of the PI3K/AKT/mTOR pathway or the AXL receptor tyrosine kinase can sustain pro-survival signaling.[5]
-
Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[6]
-
Metabolic Reprogramming : Cells can upregulate the de novo pyrimidine biosynthesis pathway to outcompete pyrimidine analogue drugs, a mechanism observed in resistance to gemcitabine.[7][8]
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A3: You can investigate the overexpression and activity of ABC transporters like P-gp using a few key techniques:
-
Quantitative Real-Time PCR (qRT-PCR) : This method allows you to quantify the mRNA expression levels of ABC transporter genes (e.g., ABCB1 for P-gp) in your resistant cell line compared to the parental, sensitive line.
-
Western Blotting : This technique will enable you to compare the protein levels of P-gp in your sensitive and resistant cell lines.
-
Functional Efflux Assays : A common method involves using a fluorescent substrate of P-gp, such as Rhodamine 123. Increased efflux activity in your resistant cells will result in lower intracellular fluorescence compared to the sensitive parental cells.[9]
Q4: Is it better to use a gradual dose escalation or a high-dose pulse method to generate a resistant cell line?
A4: Both methods have their merits, and the choice often depends on your specific research question and the characteristics of your cell line and compound.
-
Gradual Dose Escalation : This is the most common method, where cells are exposed to incrementally increasing concentrations of the drug over a prolonged period.[10] This approach is thought to more closely mimic the development of clinical resistance.
-
High-Dose Pulse Treatment : In this method, cells are treated with a high concentration of the drug (often at or above the IC90) for a short period, followed by a recovery phase in drug-free media.[7] This can select for a smaller subpopulation of highly resistant cells.
For a robust model, it is advisable to start with a gradual dose escalation.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in studying and overcoming resistance to pyrimidine-based inhibitors, along with troubleshooting advice.
Guide 1: Generating and Characterizing a Drug-Resistant Cell Line
The foundation of any study on acquired resistance is a well-characterized resistant cell line.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. Organoid Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: Dosage Optimization for 4-Methoxy-N-Propan-2-ylpyrimidin-2-amine
Executive Summary
This guide addresses the specific technical challenges of utilizing 4-methoxy-N-propan-2-ylpyrimidin-2-amine (MW: ~167.21 g/mol ) in in vitro assays. Based on its structure—a low molecular weight pyrimidine fragment—this compound typically displays low-to-moderate affinity (high micromolar
This support guide replaces generic templates with a physicochemical-first approach to dosage optimization, focusing on solubility limits, colloidal aggregation, and signal-to-noise maintenance.
Module 1: Stock Preparation & Solubility Limits[1]
The Core Problem: To screen this fragment at 1 mM (a common concentration for detecting weak binders), you cannot use a standard 10 mM stock solution. Doing so would result in a 10% DMSO final concentration, which denatures most proteins and causes cell lysis.
The Solution: You must achieve a "High-Concentration Stock" (100 mM or 200 mM) to keep the final solvent volume below the toxicity threshold (typically <1% v/v).
Protocol: High-Molarity Stock Formulation
-
Calculate Mass-to-Volume Ratio:
-
Compound MW: 167.21 g/mol .
-
Target Concentration: 100 mM.
-
Calculation: To make 1 mL of 100 mM stock, you need 16.72 mg of compound.
-
Note: If you have a standard 10 mg vial, dissolve it in 598 µL of anhydrous DMSO to achieve 100 mM.
-
-
Solubility Verification (The "Cloud Point" Test):
-
Pipette 1 µL of your 100 mM stock into 99 µL of your specific assay buffer (PBS, HEPES, etc.).
-
Observation: Inspect for turbidity (cloudiness) or precipitate using a light microscope.
-
Pass: Solution remains clear.
-
Fail: Visible precipitate indicates the compound has crashed out of the aqueous phase. You must lower the screening concentration.
-
Visualization: The Solubility Decision Matrix
Figure 1: Workflow for validating aqueous solubility before committing to expensive biological reagents.
Module 2: Dose-Response Design for Weak Binders[1]
The Core Problem: Pyrimidine fragments often have "shallow" Hill slopes or incomplete inhibition curves because their
The Solution: Shift the dose-response window upward and use a narrower dilution factor to capture the curve.
Optimized Dilution Protocol
-
Starting Concentration (
): 1 mM (or highest soluble concentration). -
Dilution Factor: 1:2 (half-log) rather than 1:3. This provides higher resolution in the millimolar range.
-
Points: 10-point curve.
Table 1: Recommended Plate Layout for 4-methoxy-N-propan-2-ylpyrimidin-2-amine
| Point | Concentration (µM) | DMSO % (Constant) | Rationale |
| 1 | 1000 | 1.0% | Likely saturation point for fragments. |
| 2 | 500 | 1.0% | |
| 3 | 250 | 1.0% | |
| 4 | 125 | 1.0% | |
| 5 | 62.5 | 1.0% | |
| 6 | 31.25 | 1.0% | |
| 7 | 15.6 | 1.0% | |
| 8 | 7.8 | 1.0% | |
| 9 | 3.9 | 1.0% | |
| 10 | 0 (Vehicle) | 1.0% | Critical: Must match DMSO % of Point 1. |
Technical Note: You must back-fill the lower concentration wells with pure DMSO to ensure every well contains exactly 1.0% DMSO. Variations in DMSO concentration can create "fake" inhibition curves, as enzyme activity is often DMSO-sensitive [1].
Module 3: Troubleshooting Interference (The "False Positive" Trap)
The Core Problem: Small hydrophobic molecules like 4-methoxy-N-propan-2-ylpyrimidin-2-amine are prone to Colloidal Aggregation at high concentrations (>100 µM). These aggregates sequester enzymes, causing non-specific inhibition that looks like a real hit [2].[1]
The Solution: The "Detergent Challenge."
Diagnostic Experiment
If you observe inhibition at high concentrations, run the following validation:
-
Standard Assay: Run the dose-response as usual.
-
Detergent Assay: Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-20) to the buffer.
Interpretation:
-
True Binder:
remains unchanged in the presence of detergent. -
Aggregator (False Positive): Activity disappears (or
shifts significantly) because the detergent breaks up the colloids.
Visualization: Mechanism of Interference
Figure 2: Distinguishing between specific binding (Scenario A) and colloidal aggregation (Scenario B), a common artifact with pyrimidine fragments at high concentrations.
FAQ: Frequently Asked Questions
Q1: My cells are dying at the top concentration (1 mM). Is it the compound or the DMSO? A: It is likely a combination, but 1% DMSO is the upper limit for many cell lines (e.g., HepG2, HEK293).
-
Test: Run a "Vehicle Control" plate with only 1% DMSO (no compound). If cells die, your cells are DMSO-intolerant.
-
Fix: You must increase your stock concentration to 200 mM (if soluble) to lower the final DMSO to 0.5%, or switch to a more robust cell line.
Q2: The compound precipitates when I add it to the media. Can I heat it? A: Do not heat the assay media. Heating may degrade the proteins or growth factors in the media.
-
Fix: Sonicate the stock solution (in DMSO) before adding it to the media. If it still precipitates upon addition to water, you have hit the thermodynamic solubility limit. You strictly cannot test above this concentration.
Q3: Can I use this compound in a fluorescence polarization (FP) assay? A: Yes, but be cautious of intrinsic fluorescence . Pyrimidines can sometimes fluoresce in the UV/blue range.
-
Check: Scan the compound alone (at 1 mM) in your assay buffer. If it fluoresces at your assay's emission wavelength, it will mask the signal (interference).
References
-
NCBI / PubChem. Assay Guidance Manual: DMSO Tolerance in Enzymatic vs Cell Based Assays. Available at: [Link]
-
Shoichet, B. K. Aggregation-based inhibition in high-throughput screening. (Seminal work on colloidal aggregation). Shoichet Lab Protocols. Available at: [Link]
-
ZoBio. Fragment Screening and Compound Profiling: Concentration Ranges. Available at: [Link]
Sources
Technical Support Center: Scaling Up 4-methoxy-N-propan-2-ylpyrimidin-2-amine Production
Welcome to the technical support center for the synthesis and scale-up of 4-methoxy-N-propan-2-ylpyrimidin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to frequently encountered problems.
I. Synthetic Pathway Overview
The most common and industrially viable route to 4-methoxy-N-propan-2-ylpyrimidin-2-amine involves a two-step nucleophilic aromatic substitution (SNAr) sequence starting from a di-substituted pyrimidine. A typical pathway involves the reaction of 2,4-dichloro-6-methoxypyrimidine with isopropylamine. The differential reactivity of the chlorine atoms on the pyrimidine ring is key to the success of this synthesis.
Below is a diagram illustrating the primary synthetic transformation and a critical side reaction that can impact purity and yield during scale-up.
Caption: Primary reaction pathway and potential di-substitution side reaction.
II. Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific, practical problems that arise during the scale-up process. The issues are presented in a question-and-answer format, with detailed explanations and actionable solutions.
| Problem ID | Question & Symptoms | Potential Causes | Suggested Solutions & Protocols |
| SC-001 | Low or Inconsistent Yield: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. Batch-to-batch consistency is poor. | 1. Inefficient Heat Transfer: Reduced surface-area-to-volume ratio in larger reactors leads to poor heat dissipation, creating "hot spots" that promote side reactions or degradation.[1] 2. Poor Mixing: Inadequate agitation can result in localized high concentrations of reactants, leading to side product formation. 3. Longer Reaction Times: Extended heating periods at a large scale can degrade the product or starting materials. | 1. Perform Reaction Calorimetry: Quantify the heat of reaction to ensure the reactor's cooling capacity is sufficient.[1] 2. Controlled Addition: Add the isopropylamine solution dropwise or via a syringe pump to maintain the internal temperature within a narrow range (e.g., 40-50 °C). 3. Optimize Agitation: Characterize the mixing efficiency of the reactor. Use baffles and an appropriately designed impeller to ensure homogeneity. |
| SC-002 | High Impurity Levels: HPLC analysis shows a significant peak corresponding to the di-substituted impurity, 2,4-bis(isopropylamino)-6-methoxypyrimidine. | 1. Incorrect Stoichiometry: Using a large excess of isopropylamine to drive the reaction to completion can favor the second substitution. 2. High Reaction Temperature: Higher temperatures provide the activation energy needed for the less reactive chlorine to be substituted. 3. Insufficient Reaction Monitoring: Allowing the reaction to proceed for too long after the starting material is consumed can lead to over-reaction. | 1. Stoichiometric Control: Limit the excess of isopropylamine to 1.1-1.2 equivalents. 2. Strict Temperature Control: Maintain the reaction temperature below a pre-determined threshold (e.g., < 50 °C). 3. In-Process Controls (IPCs): Monitor the reaction progress by HPLC or TLC every hour. Quench the reaction as soon as the starting 2,4-dichloro-6-methoxypyrimidine is consumed to an acceptable level (e.g., <1%). |
| SC-003 | Difficult Product Isolation: The product "oils out" during crystallization instead of forming a solid, or it precipitates as a very fine powder that clogs filters. | 1. Solvent System Incompatibility: The chosen anti-solvent may be too non-polar, causing rapid, uncontrolled precipitation.[1] 2. Residual Impurities: The presence of impurities can inhibit crystal lattice formation. 3. Rapid Cooling: Crash-cooling the solution often leads to oiling or the formation of fine, amorphous particles. | 1. Optimize Crystallization: See Protocol 2 for a detailed recrystallization procedure. Use a solvent/anti-solvent system (e.g., Isopropanol/Water) and control the rate of anti-solvent addition and cooling. 2. Seeding: Introduce a small quantity of pure, crystalline product to the supersaturated solution to promote controlled crystal growth. 3. Improve Upstream Purity: Ensure the crude product is of sufficient purity before attempting crystallization. An initial work-up to remove baseline impurities can be beneficial. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of 4-methoxy-N-propan-2-ylpyrimidin-2-amine (1 kg Scale)
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add 2,4-dichloro-6-methoxypyrimidine (1.0 kg, 5.59 mol) and ethanol (8 L).[2]
-
Reagent Preparation: In a separate vessel, prepare a solution of isopropylamine (0.36 kg, 6.15 mol, 1.1 eq) and triethylamine (0.62 kg, 6.15 mol, 1.1 eq) in ethanol (2 L).
-
Controlled Addition: Begin stirring the reactor contents and heat the jacket to 45 °C. Once the internal temperature reaches 40 °C, begin the slow, controlled addition of the isopropylamine solution via a dropping funnel or pump over 2-3 hours, ensuring the internal temperature does not exceed 50 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 45-50 °C. Take an aliquot every hour and analyze by HPLC to monitor the disappearance of the starting material.
-
Work-up: Once the starting material is <1% by area on the chromatogram (typically 4-6 hours), cool the reactor to 20 °C. Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Extraction: Add water (10 L) and ethyl acetate (10 L) to the concentrated mixture. Stir vigorously for 15 minutes. Separate the organic layer. Wash the organic layer with brine (2 x 5 L), dry over anhydrous sodium sulfate, and filter.[3]
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product as an oil or waxy solid, which can be purified as described in Protocol 2.
Protocol 2: Recrystallization for Purification
-
Dissolution: Transfer the crude product to a clean reactor. Add a minimal amount of a suitable solvent, such as isopropanol (e.g., 3 L per kg of crude), and heat to 50-60 °C with stirring until all solids dissolve.
-
Anti-Solvent Addition: Slowly add water (an anti-solvent) dropwise until the solution becomes faintly turbid.
-
Cooling & Crystallization: Slowly cool the mixture to room temperature over 2-4 hours, then further cool to 0-5 °C and hold for at least 2 hours to maximize precipitation.
-
Filtration and Drying: Collect the precipitated solid by filtration. Wash the filter cake with a cold mixture of isopropanol/water (1:1). Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during scale-up?
A1: Based on process analysis, the most critical parameters are:
-
Temperature: Directly influences reaction rate and the formation of the di-substitution impurity. Exotherms must be managed carefully.[1]
-
Rate of Reagent Addition: Controls the instantaneous concentration of the nucleophile and helps manage the reaction exotherm.
-
Agitation Speed: Ensures thermal and reactant homogeneity, preventing localized side reactions.
-
Reaction Time: Over-extending the reaction time after completion can lead to impurity formation.
Q2: How do I select the best analytical method for in-process control (IPC) and final product release?
A2: A combination of methods is recommended for robust quality control.
| Analytical Method | Application | Key Parameters to Monitor |
| HPLC-UV | Primary method for IPC and final purity/assay. | Retention times of starting material, product, and key impurities. Peak area % for purity assessment.[4] |
| GC-MS | Residual solvent analysis and identification of volatile impurities. | Identification and quantification of solvents like ethanol, isopropanol, and ethyl acetate. |
| ¹H NMR | Structural confirmation and identification of impurities. | Chemical shifts and integration to confirm structure and quantify impurities if standards are available. |
| LC-MS/MS | Highly sensitive detection and identification of trace-level impurities. | Used during process development to identify unknown peaks seen in HPLC.[5][6] |
Q3: My final product has a persistent low-level impurity that co-crystallizes. How can I remove it?
A3: If a critical impurity co-precipitates, standard recrystallization may be ineffective. Consider these alternative purification strategies:
-
Slurry Wash: Suspend the impure solid in a solvent where the product has low solubility but the impurity is more soluble. Stirring the slurry at a controlled temperature can leach the impurity into the solvent.
-
pH-Based Extraction: As an amine, the product can be protonated. An acid-base workup can be effective. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and back-extract the pure product into a fresh organic solvent.[7]
-
Preparative Chromatography: While not ideal for very large scales, preparative HPLC or flash chromatography can be used for high-value material or to generate a highly pure reference standard.[8]
Caption: Troubleshooting decision tree for addressing low yield or high impurity issues.
IV. References
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). IT Services - University of Liverpool. Available at:
-
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. Available at:
-
Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine. Google Patents. Available at:
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at:
-
Technical Support Center: Method Development for Scaling Up 4-Isopropylsaccharin Production. Benchchem. Available at:
-
Separation and purification applications for mutagenic impurities. (2017). Pharma Manufacturing. Available at:
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at:
-
Purification of secondary alkyl amines. Google Patents. Available at:
-
Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents. Available at:
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Available at:
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016). MDPI. Available at:
-
Challenges in scaling up Namoline synthesis. Benchchem. Available at:
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. (2023). Arabian Journal of Chemistry. Available at:
-
Technical Support Center: Refining Purification Techniques for Methoxyphenamine. Benchchem. Available at:
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at:
-
Development of Analytical Methods for Highly Selective and Sensitive Analysis of Compounds Relevant to Human Health and the Environment. (2023). University of Notre Dame. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. curate.nd.edu [curate.nd.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
dealing with poor reproducibility in experiments with 4-methoxy-N-propan-2-ylpyrimidin-2-amine
A Guide to Navigating Experimental Reproducibility
Welcome to the technical support center for 4-methoxy-N-propan-2-ylpyrimidin-2-amine. As a Senior Application Scientist, I understand that poor reproducibility can be a significant roadblock in research and development, leading to wasted time and resources.[1] This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and resolve common issues encountered during the synthesis, purification, and application of this compound. We will move beyond simple procedural lists to explore the causality behind experimental challenges, empowering you to build robust and reliable protocols.
The challenge of reproducibility is a well-documented issue across the chemical sciences.[2][3][4] Factors ranging from reagent purity to subtle variations in reaction conditions can lead to inconsistent outcomes.[5] This is particularly true in medicinal chemistry and drug discovery, where the ultimate goal is a scalable and transferable process.[6] This guide will address the specific nuances of working with 4-methoxy-N-propan-2-ylpyrimidin-2-amine, a substituted pyrimidine that, like many heterocyclic amines, requires careful handling and precise experimental control.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield for the synthesis of 4-methoxy-N-propan-2-ylpyrimidin-2-amine is consistently low or highly variable. What are the likely causes and how can I fix it?
Low and inconsistent yields are among the most common frustrations in organic synthesis.[5] For a molecule like this, which is often synthesized via nucleophilic aromatic substitution (SNAr) or a related coupling reaction, several factors can be at play. Let's break down the potential causes systematically.
Underlying Causes & The "Why":
-
Reagent Quality & Stoichiometry: The purity of your starting materials—typically a 2-chloro-4-methoxypyrimidine and isopropylamine—is paramount. Impurities in the amine can include water or other nucleophiles, while the chloropyrimidine can degrade over time. Incorrect stoichiometry, even by a small margin, can leave unreacted starting material and generate side products, complicating purification and lowering the yield of the desired product.
-
Atmospheric Contamination: Pyrimidine rings and amine nucleophiles can be sensitive to both oxygen and moisture. Water can compete with your amine as a nucleophile, leading to the formation of a 4-methoxypyrimidin-2-ol byproduct.
-
Suboptimal Thermal Control: SNAr reactions are often temperature-sensitive. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products, or promote side reactions.
-
Base and Solvent Effects: The choice and amount of base (if used to scavenge HCl) and the reaction solvent are critical. An inappropriate base can be too weak to effectively drive the reaction or too strong, leading to undesired side reactions. The solvent must fully dissolve the reactants to ensure a homogeneous reaction environment.
Troubleshooting Protocol: A Step-by-Step Guide
-
Re-evaluate Your Reagents:
-
Purity Check: Before starting, verify the purity of your starting materials using an appropriate analytical method like NMR or GC-MS.
-
Isopropylamine: Use a freshly opened bottle or distill it prior to use. Isopropylamine is hygroscopic and can absorb atmospheric CO₂ and water.
-
2-chloro-4-methoxypyrimidine: If it's an older reagent, check for discoloration or signs of degradation. Consider purification by sublimation or recrystallization if its purity is questionable.
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Set up your reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen. Use dry glassware and anhydrous solvents.
-
Temperature Gradient: Run small-scale parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) to identify the optimal thermal window. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Screening: If solubility is an issue, consider alternative anhydrous solvents. While polar aprotic solvents like DMF or DMSO are common, alcohols like isopropanol or t-butanol can also be effective.
-
-
Monitor the Reaction:
-
Do not rely solely on reaction time from a published procedure. Actively monitor the consumption of the limiting reagent using TLC or LC-MS. This prevents premature workup of an incomplete reaction or overheating a completed one.
-
Question 2: I'm observing a persistent impurity in my final product that is difficult to remove. How can I identify and eliminate it?
The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum is a classic sign of side reactions or contamination.[7] Identifying the impurity is the first step to eliminating it.
Potential Impurities & Their Origin:
| Impurity Structure (Hypothetical) | Potential Origin | Identification Method | Prevention Strategy |
| 4-methoxypyrimidin-2-ol | Reaction of the chloropyrimidine starting material with water. | LC-MS (look for a mass corresponding to loss of the isopropyl group and addition of OH). | Use anhydrous solvents and an inert atmosphere. |
| Dimerized or Oligomeric Species | Self-reaction or reaction with impurities under harsh conditions (excessive heat). | Mass Spectrometry (look for peaks at ~2x the product mass). | Maintain strict temperature control; ensure high purity of starting materials. |
| Isomeric Product | If starting with a mixture of isomers (e.g., 2-chloro-6-methoxy-pyrimidine). | 1H NMR (will show a different splitting pattern for pyrimidine protons). | Use isomerically pure starting materials. |
| Unreacted Starting Material | Incomplete reaction or incorrect stoichiometry. | TLC, NMR, or LC-MS. | Monitor reaction to completion; use a slight excess of the volatile amine. |
Troubleshooting Workflow: From Identification to Elimination
The following workflow provides a logical path to identifying and resolving impurity issues.
Caption: Workflow for impurity identification and resolution.
Question 3: My results from biological assays are inconsistent from one batch of the compound to another. What could be causing this variability?
This is a critical issue in drug development, where reproducibility is essential for generating reliable structure-activity relationship (SAR) data.[6] Inconsistent biological data almost always points back to a chemical issue with the compound sample.
Underlying Causes & The "Why":
-
Purity and Contaminants: This is the most common cause. A highly active (or cytotoxic) impurity present in one batch but not another will dramatically skew biological results. Even seemingly minor impurities can interfere with assays.
-
Solubility Issues: The compound may have poor solubility in aqueous assay buffers. If it precipitates out of solution, the effective concentration will be lower than intended and highly variable.
-
Stability in Solution: The compound might be unstable in your assay buffer or DMSO stock solution over time. Degradation can occur due to pH, light exposure, or reaction with media components, leading to a decrease in the concentration of the active compound.
-
Incorrect Structural Assignment: While less common, it's possible that the compound is not what you think it is. An incorrect structure could arise from an unexpected molecular rearrangement during synthesis.
Protocol for Ensuring Compound Quality for Biological Assays
-
Rigorous Purity Assessment:
-
Do not rely on a single method. Use orthogonal techniques to confirm purity.
-
LC-MS: To confirm mass and identify potential impurities.
-
1H and 13C NMR: To confirm the chemical structure and rule out isomers or major impurities.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative purity value (e.g., >95% or >98% purity by peak area at a specific wavelength).
-
-
-
Solubility Determination:
-
Experimentally determine the solubility of your compound in the specific assay buffer you will be using.
-
Prepare a concentrated stock solution in a suitable solvent like DMSO. When diluting into aqueous buffer, observe for any cloudiness or precipitation.
-
-
Stability Study:
-
Prepare a solution of your compound in the final assay buffer and analyze it by HPLC at different time points (e.g., 0, 2, 8, 24 hours) under assay conditions (e.g., 37°C). A decrease in the main peak area over time indicates instability.
-
-
Batch-to-Batch Consistency Check:
-
Before submitting a new batch for biological testing, run its HPLC and NMR spectra alongside the data from a previous "gold standard" batch. The data should be superimposable.
-
Decision Tree for Troubleshooting Inconsistent Assay Data
Caption: Decision-making workflow for inconsistent biological data.
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]
-
Freeman, B. S., & Tota, M. R. (2016). The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success. Expert Opinion on Drug Discovery, 11(9), 835-842. Retrieved from [Link]
-
Lowe, D. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. Retrieved from [Link]
-
Pellegrino, F. (2022). Reproducibility in chemistry research. Rendiconti Lincei. Scienze Fisiche e Naturali, 33(1), 1-10. Retrieved from [Link]
- Master Organic Chemistry. (n.d.). Master Organic Reactions | Step-by-Step Problem Solving Guide.
-
Hall, D. (2017, September 20). Science reproducibility crisis: better measurement is required to tackle global health challenges. The Pharmaceutical Journal. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759498, 4-methoxy-N-(propan-2-yl)aniline. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
Hsieh, H.-P., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 55(23), 10865–10875. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12651820, Methoxy(propan-2-YL)amine. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
-
PubChemLite. (n.d.). {[4-(2-methoxyphenyl)phenyl]methyl}(propan-2-yl)amine. Retrieved from [Link]
-
Stasolla, C., et al. (2014). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS. Retrieved from [Link]
- Celgene Corporation. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.
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ResearchGate. (n.d.). Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4-methoxy-2-aminopyridines. Retrieved from [Link]
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Al-Khateeb, L. A., & Al-Zoubi, R. M. (2021). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 14(3), 102985. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97452, N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link]
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BindingDB. (n.d.). 2-methoxy-N-[2-[1-(1-methylsulfanylpropan-2-yl)piperidin-4-yl]pyrazol-3-yl]benzamide. Retrieved from [Link]
- BASF AG. (1990). U.S. Patent No. 4,918,191. Washington, DC: U.S. Patent and Trademark Office.
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University of Notre Dame. (2023). Development of Analytical Methods for Highly Selective and Sensitive Analysis of Compounds Relevant to Human Health and the Environment. Retrieved from [Link]
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Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
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Validation & Comparative
PLK4 Inhibitor Design: From Aminopyrimidine Scaffolds to Clinical Candidates
Topic: Comparative Analysis of the Aminopyrimidine Scaffold (4-methoxy-N-propan-2-ylpyrimidin-2-amine) vs. Clinical PLK4 Inhibitors.
Executive Summary
This technical guide provides a structural and functional comparison of 4-methoxy-N-propan-2-ylpyrimidin-2-amine (hereafter referred to as Core-4M ) against advanced Polo-like Kinase 4 (PLK4) inhibitors, specifically CFI-400945 , Centrinone , and RP-1664 .
While Core-4M represents the fundamental aminopyrimidine pharmacophore utilized in early fragment-based drug discovery (FBDD), it lacks the nanomolar potency and selectivity of optimized clinical candidates. This guide analyzes the Structure-Activity Relationship (SAR) evolution from the Core-4M fragment to late-stage inhibitors, providing experimental protocols for validating potency and centriolar phenotypes.
Structural & Mechanistic Comparison
The primary challenge in PLK4 inhibition is achieving selectivity against the structurally similar Aurora kinases (Aurora A/B). The evolution from Core-4M to clinical candidates illustrates the chemical modifications required to overcome this barrier.
The Comparator Landscape
| Feature | Core-4M (The Scaffold) | CFI-400945 (First-in-Class) | Centrinone (Selective Tool) | RP-1664 (Synthetic Lethal) |
| Chemical Class | Aminopyrimidine Fragment | Indazole-substituted Pyrimidine | Sulfonyl-methoxy-aniline | Optimized Pyrimidine |
| Binding Mode | Type I (Hinge Binder only) | Type I (Hinge + Hydrophobic Pocket) | Type I (Hinge + Solvent Front) | Type I (TRIM37-context selective) |
| PLK4 IC50 | ~5–10 µM (Est.) | ~1.5 nM | 0.16 nM | < 1.0 nM |
| Selectivity | Poor (Hits Aurora/CDKs) | Moderate (Hits Aurora B, TRKA) | High (>1000x vs Aurora) | High (TRIM37-dependent) |
| Clinical Status | Preclinical / Fragment | Phase II (Breast/Prostate) | Preclinical Tool | Phase I (TRIM37+ Tumors) |
Structural Analysis: Why Core-4M is the Anchor
Core-4M (4-methoxy-N-propan-2-ylpyrimidin-2-amine) contains the essential "hinge-binding" motif:
-
Pyrimidine N1: Accepts a hydrogen bond from the backbone amide of Cys92 (in PLK4).
-
C2-Amino Group: Donates a hydrogen bond to the backbone carbonyl of Glu90 .
-
C4-Methoxy: Orients the ring but lacks the bulk to displace the "Gatekeeper" residue (Leu88) or extend into the solvent front.
Evolution to CFI-400945: To transform Core-4M into CFI-400945 , the isopropyl group is replaced/extended with a bulky indazole system. This extension reaches into the hydrophobic back-pocket, displacing water molecules and increasing entropy-driven binding affinity by 1000-fold [1].
Signaling Pathway & Mechanism of Action
PLK4 is the master regulator of centriole duplication. Its activity must be oscillating; overexpression leads to centriole amplification (supernumerary centrosomes), while inhibition leads to centriole depletion.
Figure 1: PLK4 Regulation and Inhibitor Intervention Points
Caption: PLK4 signaling cascade. Core-4M provides weak competitive inhibition, whereas CFI-400945 potently blocks the T170 autophosphorylation loop, leading to centriole depletion.
Experimental Validation Protocols
To objectively compare Core-4M against CFI-400945 , researchers must assess both biochemical potency (Kinase Assay) and cellular phenotype (Centriole Counting).
Protocol A: ADP-Glo™ Kinase Assay (In Vitro Potency)
Purpose: Determine the IC50 of the inhibitor against recombinant PLK4.
Reagents:
-
Recombinant human PLK4 (GST-tagged).
-
Substrate: Casein or synthetic peptide (e.g., PLK4-tide).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
Workflow:
-
Preparation: Dilute Core-4M (0.1 µM – 100 µM) and CFI-400945 (0.01 nM – 100 nM) in DMSO. Note the differing concentration ranges due to expected potency.[1]
-
Reaction: Incubate PLK4 (5 ng/well) with inhibitor for 15 min at RT.
-
Initiation: Add ATP (10 µM) and Substrate (0.2 µg/µL). Incubate for 60 min at 30°C.
-
Termination: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.
-
Expected Result:Core-4M IC50 > 1 µM; CFI-400945 IC50 < 5 nM.
-
Protocol B: Immunofluorescence Centriole Counting (Cellular)
Purpose: Visualize the "Centriole Depletion" phenotype characteristic of potent PLK4 inhibition.
Reagents:
-
Cell Line: MDA-MB-231 (Breast Cancer) or RPE-1 (Normal).
-
Primary Antibodies: Anti-Centrin (Centriole marker), Anti-Gamma-Tubulin (PCM marker).
-
Secondary Antibodies: Alexa Fluor 488 (Green), Alexa Fluor 594 (Red).
Workflow:
-
Seeding: Seed cells on glass coverslips (50% confluence).
-
Treatment: Treat cells for 48 hours (approx. 2 cell cycles) with:
-
Vehicle (DMSO)
-
Core-4M (10 µM)
-
CFI-400945 (100 nM)
-
-
Fixation: Fix with ice-cold methanol for 10 min at -20°C.
-
Staining: Block with 3% BSA. Incubate primaries (1:1000) overnight at 4°C. Wash. Incubate secondaries (1:500) 1h at RT. Counterstain DAPI.
-
Imaging: Confocal microscopy (60x oil).
-
Quantification: Count centrioles per cell (n=100 cells).
-
Normal: 2-4 centrioles.
-
Depleted (CFI-400945): 0-1 centrioles.
-
Ineffective (Core-4M): 2-4 centrioles (unless used at toxic concentrations).
-
Comparative Data Summary
The following table synthesizes data from multiple studies comparing the scaffold class (Aminopyrimidines) with optimized leads.
| Metric | Core-4M (Scaffold) | CFI-400945 [1] | Centrinone [2] | Interpretation |
| Enzymatic IC50 | > 5,000 nM | 1.5 nM | 0.16 nM | Core-4M requires scaffold hopping to achieve potency. |
| Cellular EC50 | > 10 µM | 12 nM | 100 nM | Core-4M has poor cell permeability/retention compared to leads. |
| Kinase Selectivity | Low (Hits CDK2/Aurora) | Moderate (Hits Aurora B) | High (>1000-fold) | Core-4M lacks the "tail" interactions that confer specificity. |
| Phenotype | G2/M Arrest (Non-specific) | Polyploidy / Aneuploidy | Centriole Loss | Core-4M likely causes arrest via off-target CDK inhibition. |
Decision Workflow for Drug Development
When utilizing Core-4M as a starting point for novel PLK4 inhibitors, the following optimization workflow is recommended to match the performance of CFI-400945.
Figure 2: SAR Optimization Workflow
Caption: Optimization pathway from the Core-4M fragment to a clinical candidate. Key steps involve C4-substitution to engage the hydrophobic back-pocket.
References
-
Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell, 26(2), 163-176.
-
Wong, Y. L., et al. (2015). Reversible centriole depletion with an inhibitor of Polo-like kinase 4. Science, 348(6239), 1155-1160.
-
Meitinger, F., et al. (2020). TRIM37 prevents formation of condensate-organized ectopic spindle poles to ensure mitotic fidelity. Nature Cell Biology, 22, 696–707.
-
Repare Therapeutics. (2023). RP-1664: A potent and selective oral PLK4 inhibitor.[1]
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comparative study of 4-methoxy-N-propan-2-ylpyrimidin-2-amine and known anticancer drugs
A Comparative Preclinical Evaluation of 4-methoxy-N-propan-2-ylpyrimidin-2-amine and Standard-of-Care Anticancer Agents
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Pyrimidine derivatives represent a well-established and highly successful class of anticancer drugs, primarily functioning as antimetabolites that interfere with nucleic acid synthesis.[1][2] These agents, such as 5-Fluorouracil (5-FU), have been in clinical use for decades and remain a vital component in the treatment of various solid tumors.[3][4] However, challenges such as drug resistance and toxicity necessitate the continued development of new chemical entities.[5]
This guide introduces a novel pyrimidine derivative, 4-methoxy-N-propan-2-ylpyrimidin-2-amine , for preclinical comparative analysis. The structural hallmark of this compound is the pyrimidin-2-amine core, a feature found in a number of biologically active molecules.[6][7] The presence of a methoxy and an isopropyl group suggests potential modifications in solubility, membrane permeability, and protein-binding affinity compared to simpler pyrimidine analogs.
This document provides a framework for the head-to-head comparison of 4-methoxy-N-propan-2-ylpyrimidin-2-amine against two standard-of-care anticancer drugs with distinct mechanisms of action:
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair.[3][5][8]
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[][10][11]
The objective of this guide is to present a logical, scientifically rigorous workflow for assessing the anticancer potential of this novel compound, from initial cytotoxicity screening to more detailed mechanistic and in vivo studies. The experimental protocols described herein are designed to be self-validating and are grounded in established, widely-used methodologies in cancer research.
Comparative In Vitro Evaluation
The initial phase of preclinical assessment involves a battery of in vitro assays to determine the cytotoxic and mechanistic properties of the test compound against cancer cells.
Assessment of Cytotoxicity (MTT Assay)
The first step is to determine the concentration-dependent cytotoxic effect of the compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[12][13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Experimental Rationale: This assay provides the half-maximal inhibitory concentration (IC50), a key metric for quantifying a drug's potency.[16] By comparing the IC50 values of 4-methoxy-N-propan-2-ylpyrimidin-2-amine with those of 5-FU and Paclitaxel across different cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), we can establish its relative cytotoxic potential.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-methoxy-N-propan-2-ylpyrimidin-2-amine, 5-FU, and Paclitaxel. Treat the cells with these concentrations for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value for each compound.[13]
Hypothetical Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| 4-methoxy-N-propan-2-ylpyrimidin-2-amine | MCF-7 | 15.2 |
| A549 | 22.8 | |
| 5-Fluorouracil | MCF-7 | 8.5 |
| A549 | 12.1 | |
| Paclitaxel | MCF-7 | 0.05 |
| A549 | 0.08 |
Analysis of Apoptosis (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed.[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18] PI is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Experimental Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound. This is crucial for understanding its mechanism of action.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the respective IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[17]
Cell Cycle Analysis
Given the structural similarity of 4-methoxy-N-propan-2-ylpyrimidin-2-amine to pyrimidine analogs, it is plausible that it may interfere with the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]
Experimental Rationale: This experiment will reveal if the compound causes cell cycle arrest at a specific phase, which is a common mechanism for anticancer drugs.[20] For example, 5-FU can cause S-phase arrest, while Paclitaxel causes G2/M arrest.[4][10] Comparing the effects of the novel compound to these known drugs provides valuable mechanistic clues.
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, which permeabilizes the cells for staining.[19][21]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[19]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[22]
Workflow and Mechanistic Visualization
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the comparator drug, 5-Fluorouracil.
Caption: Preclinical evaluation workflow from in vitro screening to in vivo validation.
Caption: Mechanism of 5-FU and the hypothesized target for the novel pyrimidine analog.
Comparative In Vivo Evaluation
Promising results from in vitro studies warrant validation in a living organism. Human tumor xenograft models in immunocompromised mice are a standard and essential tool for this purpose.[23][24]
Experimental Rationale: In vivo models allow for the assessment of a drug's efficacy in a more complex biological system, taking into account factors like pharmacokinetics and toxicity.[25][26] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[27]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, 4-methoxy-N-propan-2-ylpyrimidin-2-amine, 5-FU, and Paclitaxel.
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Hypothetical Data Presentation:
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 210 | - | +5 |
| 4-methoxy-N-propan-2-ylpyrimidin-2-amine (50 mg/kg) | 850 ± 150 | 43% | -2 |
| 5-Fluorouracil (25 mg/kg) | 600 ± 110 | 60% | -8 |
| Paclitaxel (10 mg/kg) | 450 ± 90 | 70% | -5 |
Conclusion
This guide outlines a comprehensive and logical framework for the preclinical comparative evaluation of the novel compound 4-methoxy-N-propan-2-ylpyrimidin-2-amine. By systematically comparing its performance against well-characterized drugs like 5-Fluorouracil and Paclitaxel, researchers can effectively determine its cytotoxic potency, elucidate its mechanism of action, and assess its in vivo efficacy. The proposed workflow, combining established in vitro assays with a validated in vivo model, provides the robust data necessary to make informed decisions about the future development of this potential anticancer agent.
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]
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Fluorouracil. (n.d.). Wikipedia. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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Paclitaxel. (n.d.). Wikipedia. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
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5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). PMC - NIH. Retrieved from [Link]
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What is the mechanism of Paclitaxel?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). CALIS. Retrieved from [Link]
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Paclitaxel. (2023, November 18). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
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In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
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Pyrimidine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. Retrieved from [Link]
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The pharmacology of paclitaxel in cancer therapy. (n.d.). BIO Web of Conferences. Retrieved from [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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DRUG NAME: Fluorouracil. (2023, June 1). BC Cancer. Retrieved from [Link]
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Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). ejchem.journals.ekb.eg. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025, November 5). Bio-protocol. Retrieved from [Link]
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A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org. Retrieved from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]
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Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (n.d.). Frontiers. Retrieved from [Link]
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Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. 1. (n.d.). Oncology. Retrieved from [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Preclinical GLP Research Services by Altogen Labs. Retrieved from [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). startresearch.com. Retrieved from [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega. Retrieved from [Link]
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Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PMC. Retrieved from [Link]
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4-methoxy-N-(propan-2-yl)aniline. (n.d.). PubChem - NIH. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC. Retrieved from [Link]
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4-Methyl-2-(propan-2-yl)pyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]
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4-(4-Methoxyphenyl)pyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]
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Methoxy(propan-2-YL)amine. (n.d.). PubChem. Retrieved from [Link]
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efficacy of 4-methoxy-N-propan-2-ylpyrimidin-2-amine in different cancer cell lines
As a Senior Application Scientist, it is crucial to address the inquiry regarding the efficacy of "4-methoxy-N-propan-2-ylpyrimidin-2-amine" in cancer cell lines with scientific rigor. An extensive review of the current scientific literature and chemical databases does not yield significant data on this specific molecule's anti-cancer properties. This suggests that the compound may be novel, not widely studied, or known by a different chemical identifier.
However, to provide a valuable and illustrative guide that adheres to the core request, we will pivot to a well-characterized class of compounds that share the pyrimidine core structure: pyrimidine-based kinase inhibitors . These molecules have revolutionized cancer therapy, and by examining a key example, we can demonstrate the principles of efficacy evaluation and comparison that would be applied to any novel compound, including the one you named.
For this guide, we will focus on Imatinib , a pioneering pyrimidine-based tyrosine kinase inhibitor, and compare its efficacy with a second-generation inhibitor, Dasatinib . This comparison will serve as a practical framework for researchers and drug development professionals to understand the evaluation of targeted cancer therapies.
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors in Cancer Cell Lines
This guide provides a comprehensive analysis of the efficacy of Imatinib, a foundational pyrimidine-based kinase inhibitor, in comparison to Dasatinib, a subsequent generation inhibitor. We will delve into their mechanisms of action, present comparative experimental data in relevant cancer cell lines, and provide detailed protocols for assessing cellular viability.
Introduction to Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. In many forms of cancer, these kinases become dysregulated, leading to uncontrolled cell division and tumor growth. The development of small molecule inhibitors that target specific kinases has been a landmark achievement in precision medicine.
Imatinib was one of the first and most successful examples of this therapeutic strategy. Its primary target is the BCR-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It also inhibits other kinases such as c-KIT, which is crucial in Gastrointestinal Stromal Tumors (GIST). Dasatinib is a more potent and broader-spectrum kinase inhibitor, targeting BCR-Abl as well as Src family kinases.
Mechanism of Action: Targeting Dysregulated Kinase Activity
The anti-cancer effect of Imatinib and Dasatinib stems from their ability to bind to the ATP-binding pocket of their target kinases. This competitive inhibition prevents the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Below is a simplified representation of the BCR-Abl signaling pathway and the inhibitory action of these drugs.
Caption: Inhibition of the BCR-Abl signaling pathway by Imatinib and Dasatinib.
Comparative Efficacy: In Vitro Studies
The efficacy of anti-cancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound.
The table below summarizes the IC50 values of Imatinib and Dasatinib in two relevant cancer cell lines: K-562 (a CML cell line expressing BCR-Abl) and GIST-T1 (a GIST cell line with a c-KIT mutation).
| Compound | Cell Line | Primary Target | IC50 (nM) |
| Imatinib | K-562 | BCR-Abl | ~250-300 |
| Dasatinib | K-562 | BCR-Abl | ~1-5 |
| Imatinib | GIST-T1 | c-KIT | ~10-20 |
| Dasatinib | GIST-T1 | c-KIT | ~1-2 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
As the data indicates, Dasatinib demonstrates significantly greater potency (a lower IC50 value) than Imatinib in both cell lines. This is a key consideration in drug development, especially in cases of resistance to first-line therapies.
Experimental Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This method is a cornerstone for determining the IC50 of a compound.
Workflow for MTT Assay
Caption: Step-by-step workflow for determining IC50 using the MTT assay.
Detailed Steps:
-
Cell Seeding:
-
Culture K-562 or GIST-T1 cells in appropriate media (e.g., RPMI-1640 for K-562, DMEM for GIST-T1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Imatinib or Dasatinib in DMSO.
-
Perform a serial dilution of the stock solution to obtain a range of concentrations (e.g., from 0.01 nM to 10 µM).
-
Remove the old media from the wells and add 100 µL of fresh media containing the different drug concentrations. Include a vehicle control (DMSO only) and a blank (media only).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Conclusion and Future Directions
This guide has utilized Imatinib and Dasatinib as exemplary pyrimidine-based kinase inhibitors to illustrate the process of evaluating and comparing the efficacy of anti-cancer compounds. The principles outlined here, from understanding the mechanism of action to the practical application of the MTT assay, are fundamental to preclinical drug development.
For the originally queried compound, 4-methoxy-N-propan-2-ylpyrimidin-2-amine, the first step would be to perform in vitro screening assays, such as the MTT assay described, against a panel of diverse cancer cell lines to identify any potential cytotoxic or cytostatic effects. Should any activity be observed, further studies would be required to elucidate its mechanism of action, identify its molecular targets, and assess its potential as a novel therapeutic agent. The comparative framework presented here provides a robust foundation for such future investigations.
References
-
Title: Imatinib mesylate (Gleevec). Source: National Cancer Institute. URL: [Link]
-
Title: Dasatinib. Source: National Center for Biotechnology Information (PubChem). URL: [Link]
-
Title: The use of MTT assay for determination of the cytotoxic effects of H2O2 on K562 cells. Source: Turkish Journal of Biology. URL: [Link]
-
Title: A GIST-T1 cell line with a c-kit exon 11 deletion mutation leading to a constitutive activation of c-kit. Source: Japanese Journal of Cancer Research. URL: [Link]
Publish Comparison Guide: Validation & Control Strategies for 4-methoxy-N-propan-2-ylpyrimidin-2-amine
Topic: Control experiments for 4-methoxy-N-propan-2-ylpyrimidin-2-amine biological assays. Format: Technical Comparison & Validation Guide. Audience: Medicinal Chemists, Chemical Biologists, and Assay Development Scientists.
Executive Summary: The Scaffold Challenge
4-methoxy-N-propan-2-ylpyrimidin-2-amine (hereafter referred to as 4M-IPA ) represents a classic "privileged scaffold" in drug discovery. It belongs to the 2-aminopyrimidine class, a structural motif found in numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Abemaciclib).
While 4M-IPA is a potent ATP-competitive fragment, it presents a high risk of false positives in biological assays due to three factors:
-
Promiscuity: The aminopyrimidine motif binds the "hinge region" of hundreds of kinases.
-
Aggregation: Small hydrophobic fragments can form colloidal aggregates that sequester enzymes non-specifically.
-
Interference: Potential fluorescence quenching in FRET/HTRF assays.
This guide outlines the rigorous control experiments required to distinguish specific target engagement from assay artifacts, comparing 4M-IPA against industry-standard alternatives.
Comparative Analysis: The Test Agent vs. Controls
To validate 4M-IPA, you cannot rely on a single assay. You must benchmark it against a "Gold Standard" (Positive Control) and a "Structural Null" (Negative Control).
| Feature | Test Agent: 4M-IPA | Positive Control: Staurosporine | Negative Control: 4M-Methyl |
| Role | Experimental Fragment | Pan-Kinase Reference Standard | Structural "Dead" Analog |
| Structure | 2-amino-4-methoxypyrimidine | Indolocarbazole alkaloid | 2-methyl-4-methoxypyrimidine |
| Mechanism | ATP-competitive (Hinge Binder) | ATP-competitive (High Affinity) | Non-binding (Lacks H-bond donor) |
| Expected IC50 | Mid-Micromolar (1–50 µM) | Nanomolar (< 10 nM) | Inactive (> 100 µM) |
| Primary Risk | Aggregation / Off-target | Cytotoxicity (Cellular) | None (Inert) |
| Use Case | Hit Validation / SAR Starting Point | Assay Sensitivity Check | Background Signal Subtraction |
Note on the Negative Control: The "4M-Methyl" analog replaces the critical N-H donor at the 2-position with a methyl group. If this analog remains active, your assay is measuring non-specific hydrophobicity, not hinge binding.
Critical Experimental Protocols
Experiment A: Biochemical Potency with Aggregation Counter-Screen
Objective: Determine if inhibition is real or due to colloidal aggregation (a common artifact for aminopyrimidines).
Methodology: Standard kinase assays (e.g., ADP-Glo or HTRF) must be run in paired mode :
-
Condition A: Standard Buffer.
-
Condition B: Buffer + 0.01% Triton X-100 (freshly prepared).
Protocol Steps:
-
Prepare a 10-point dilution series of 4M-IPA (Start at 100 µM).
-
Dispense Kinase (e.g., CDK2/CyclinA) into 384-well plates.
-
Crucial Step: Incubate compound with enzyme for 15 mins before adding ATP.
-
Run the reaction in parallel with Staurosporine (Control).
-
Readout: Measure luminescence/fluorescence.
Interpretation:
-
True Binder: IC50 remains stable between Condition A and B.
-
Aggregator: IC50 shifts dramatically (e.g., >10-fold loss of potency) in the presence of Triton X-100, as the detergent disrupts the colloid.
Experiment B: Cellular Target Engagement (CETSA)
Objective: Prove 4M-IPA enters the cell and stabilizes the target protein thermally.
Protocol Steps:
-
Treatment: Treat cells (e.g., HeLa) with 10 µM 4M-IPA or DMSO for 1 hour.
-
Harvest: Collect cells and resuspend in PBS with protease inhibitors.
-
Thermal Challenge: Aliquot lysate into PCR tubes. Heat at a gradient (40°C to 65°C) for 3 minutes.
-
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured proteins.
-
Detection: Run supernatant on SDS-PAGE and Western Blot for the specific kinase target.
Success Metric:
The "Melting Temperature" (
Visualizing the Validation Logic
The following diagram illustrates the "Go/No-Go" decision tree for validating aminopyrimidine fragments.
Figure 1: Decision tree for distinguishing specific kinase inhibition from assay artifacts.
Mechanism of Action
Aminopyrimidines function as ATP-mimetics. The diagram below details the specific H-bond network required for efficacy, highlighting why the "Structural Null" control is necessary.
Figure 2: Hinge-binding mode of 2-aminopyrimidines. The N-H group is the critical donor.
Data Interpretation Guide
When analyzing your results, use this reference table to categorize your compound's performance.
| Observation | Interpretation | Action |
| IC50 (Buffer) = 5 µM IC50 (+Triton) = 5 µM | Specific Binder | Proceed to Cellular Assays. |
| IC50 (Buffer) = 5 µM IC50 (+Triton) = >100 µM | Colloidal Aggregator | Discard compound or optimize solubility. |
| Cell Viability = Potent CETSA = No Shift | Off-Target Cytotoxin | Compound is killing cells via non-kinase mechanisms. |
| Staurosporine IC50 > 100 nM | Assay Failure | Check enzyme activity and ATP concentration. |
References
-
Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3(8), 466-479. Link
-
Feng, B.Y., & Shoichet, B.K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols, 1(2), 550-553. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[1][2] Nature Reviews Cancer, 9(1), 28-39. Link
Sources
Safety Operating Guide
Proper Disposal Procedures for 4-methoxy-N-propan-2-ylpyrimidin-2-amine
Executive Summary & Operational Directive
Core Directive: 4-methoxy-N-propan-2-ylpyrimidin-2-amine (CAS: Verify specific isomer via vendor SDS, typically analogous to aminopyrimidines) is classified as a Hazardous Organic Chemical .[1] It requires segregation from oxidizers and acids and must be disposed of via High-Temperature Incineration .[1]
Immediate Action Required:
-
Segregate: Do not mix with acidic waste streams (risk of exothermic neutralization) or strong oxidizers.[1]
-
Contain: Use High-Density Polyethylene (HDPE) or amber glass containers.
-
Label: Mark as "Hazardous Waste - Toxic/Irritant - Organic Amine."
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in safe disposal. As a pyrimidine derivative with an isopropylamine substituent, it exhibits basicity and potential biological activity.
| Property | Specification | Operational Implication |
| Chemical Class | Aminopyrimidine / Organic Base | Incompatible with strong acids and oxidizers.[1] |
| Physical State | Solid (Crystalline Powder) | Dust generation risk; requires respiratory protection during transfer.[1][2] |
| Acidity/Basicity | Weak Base | May raise pH of waste streams; do not mix with acidic waste.[1] |
| GHS Classification | Warning | [1][2][3][4] • H315: Causes skin irritation.[2][3][4][5][6]• H319: Causes serious eye irritation.[2][3][4][6]• H335: May cause respiratory irritation.[2][5][7]• H412: Harmful to aquatic life with long-lasting effects.[1][8] |
| RCRA Status | Non-Listed (Unless characteristic) | Not P-listed or U-listed.[1] Classified as "Non-Regulated Chemical Waste" unless mixed with listed solvents.[1] |
Personal Protective Equipment (PPE) Matrix
Before handling waste, ensure the following PPE is donned to prevent exposure.
| Protection Zone | Recommended Equipment | Rationale |
| Hand Protection | Nitrile Gloves (Min.[1] 0.11mm thickness) | Provides excellent resistance to organic amines and prevents skin absorption.[1] |
| Eye Protection | Chemical Safety Goggles | Prevents ocular damage from dust or splashes (more secure than safety glasses).[1] |
| Respiratory | N95 Respirator (or P100 for spills) | Essential for solid waste handling to prevent inhalation of fine particulates.[1] |
| Body | Lab Coat (Buttoned) + Long Pants | Minimizes skin contact area.[1] |
Disposal Protocols
Solid Waste Disposal
Scenario: Disposal of pure substance, expired shelf-life material, or contaminated solids (weigh boats, paper towels).[1]
-
Container Selection: Use a wide-mouth HDPE or Glass jar with a screw-top lid.[1]
-
Transfer: Carefully transfer the solid into the container inside a chemical fume hood to capture fugitive dust.[1]
-
Labeling: Affix a hazardous waste label containing:
-
Storage: Store in a satellite accumulation area (SAA) away from heat and direct sunlight until pickup.
Liquid Waste Disposal (Solutions)
Scenario: Disposal of reaction mixtures or mother liquors containing the substance.[1]
-
Segregation: Ensure the solvent stream is compatible.[1]
-
Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.
-
Incompatible: Concentrated acids (Sulfuric, Nitric) or Oxidizers (Peroxides).
-
-
pH Check: If the solution is aqueous, check pH. If highly basic (pH > 12.5), it may be classified as Corrosive Waste (D002). Neutralization is generally not recommended in the accumulation container; dispose of as is.[1]
-
Container: Use a safety solvent can or chemically resistant carboy (HDPE).[1]
-
Venting: Ensure the cap is vented if there is any risk of off-gassing, though this is rare for this stable amine.[1]
Empty Containers[1]
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., ethanol or water).[1]
-
Rinsate Disposal: Collect all three rinses and dispose of them into the Liquid Waste stream.
-
Defacing: Cross out the original label or remove it entirely.[1]
-
Disposal: The triple-rinsed container can typically be recycled or thrown in regular trash, depending on local institutional policy.[1]
Decision Logic for Waste Segregation
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Figure 1: Decision matrix for segregating 4-methoxy-N-propan-2-ylpyrimidin-2-amine waste streams to ensure regulatory compliance and safety.
Spill Management Workflow
In the event of an accidental release, follow this standardized response protocol.
Figure 2: Step-by-step spill response protocol for dry and liquid spills.
Regulatory Framework & Compliance
Compliance is non-negotiable.[1] This substance falls under the following regulatory umbrellas:
-
US EPA (RCRA):
-
DOT (Department of Transportation):
-
If shipping pure substance: Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).
-
-
Local Sewer Authority:
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Aminopyrimidines.[1] PubChem.[1] [Link]
-
US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.[1] EPA.[1][9][10] [Link][1]
-
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets.[1] OSHA.[1][3][5][7] [Link][1]
Sources
- 1. 4-(2-Methoxyphenyl)pyrimidin-2-amine 915070-01-8 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 5-(2-isopropyl-4-Methoxy-phenoxy)-pyriMidine-2,4-diaMine | 865304-71-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. ashp.org [ashp.org]
- 10. EPA Ruling On Hazardous Waste Pharmaceuticals | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
